2,2-Difluoro-2-phenylethane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9F2NO2S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2,2-difluoro-2-phenylethanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13) |
InChI Key |
NPWAPJJGYWXOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)N)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Synthesis Protocol for 2,2-Difluoro-2-phenylethane-1-sulfonamide
Executive Summary & Mechanistic Rationale
The
Synthesizing 2,2-Difluoro-2-phenylethane-1-sulfonamide presents a unique kinetic challenge: the strong inductive electron-withdrawing effect of the
Synthetic Workflow Visualization
The following workflow illustrates the optimized six-step synthetic route, progressing from commercially available ethyl 2-oxo-2-phenylacetate to the final sulfonamide.
Figure 1: Six-step linear synthesis workflow for 2,2-Difluoro-2-phenylethane-1-sulfonamide.
Step-by-Step Experimental Methodologies & Causality
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the Quality Control (QC) parameters for the current step are fully met.
Step 1: Deoxofluorination
-
Reagents: Ethyl 2-oxo-2-phenylacetate (1.0 equiv), DAST (Diethylaminosulfur trifluoride, 2.5 equiv), Anhydrous
. -
Causality: DAST acts as a nucleophilic fluorinating agent, converting the
-keto ester into a gem-difluoro ester. The reaction is driven by the formation of strong C-F and S=O bonds. -
Procedure: Dissolve the starting material in anhydrous
under an inert argon atmosphere. Cool the solution to 0 °C. Add DAST dropwise over 30 minutes to control the exothermic reaction. Warm to room temperature and stir for 12 hours. Carefully quench with saturated aqueous at 0 °C. Extract with , dry over , and concentrate. -
Self-Validation (QC):
NMR must show a distinct singlet at approximately . Disappearance of the ketone carbonyl peak (~186 ppm) in NMR confirms completion.
Step 2: Ester Reduction
-
Reagents: Ethyl 2,2-difluoro-2-phenylacetate (1.0 equiv),
(2.0 equiv), Absolute Ethanol. -
Causality: Chemoselective reduction of the ester to the primary alcohol is required without triggering defluorination.
in ethanol provides a mild hydride source that perfectly balances reactivity and functional group tolerance[2]. -
Procedure: Dissolve the difluoro ester in ethanol and cool to 0 °C. Add
in small portions. Stir for 2 hours at room temperature. Quench slowly with 1M HCl until gas evolution ceases. Extract with Ethyl Acetate (EtOAc), wash with brine, dry, and evaporate to yield 2,2-difluoro-2-phenylethan-1-ol. -
Self-Validation (QC):
NMR will show the disappearance of the ethyl ester signals and the emergence of a triplet-like signal (due to H-F coupling) for the group at ~4.0 ppm.
Step 3: Triflation (Critical Kinetic Step)
-
Reagents: 2,2-Difluoro-2-phenylethan-1-ol (1.0 equiv), Trifluoromethanesulfonic anhydride (
, 1.2 equiv), Pyridine (1.5 equiv), Anhydrous . -
Causality: The highly electronegative
group exerts a massive inductive pull, kinetically paralyzing the adjacent carbon againstngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> attack. Standard leaving groups (bromides, mesylates) will fail. Converting the alcohol to a triflate provides an exceptional leaving group that lowers the activation energy barrier for the subsequent nucleophilic substitution. -
Procedure: Dissolve the alcohol and pyridine in
at . Add dropwise. Stir for 1 hour at , then warm to 0 °C. Quench with cold water, extract immediately, and concentrate at low temperatures to prevent decomposition. -
Self-Validation (QC):
NMR will display a new, sharp singlet at approximately corresponding to the of the triflate group.
Step 4: Thioacetylation
-
Reagents: Triflate intermediate (1.0 equiv), Potassium thioacetate (KSAc, 1.5 equiv), Anhydrous DMF.
-
Causality: Introduction of the sulfur atom. KSAc is a highly polarizable, "soft" nucleophile that efficiently displaces the triflate in a polar aprotic solvent (DMF) without causing elimination side-reactions.
-
Procedure: Dissolve the triflate in DMF. Add KSAc in one portion. Stir at room temperature for 4 hours. Dilute with water and extract with EtOAc. Wash the organic layer extensively with water to remove DMF, dry, and concentrate.
-
Self-Validation (QC):
NMR will show a sharp singlet at ~2.3 ppm corresponding to the acetyl methyl group. LC-MS will confirm the expected mass.
Step 5: Oxidative Chlorination
-
Reagents: Thioacetate intermediate (1.0 equiv), N-Chlorosuccinimide (NCS, 4.0 equiv), 2M HCl, Acetonitrile (MeCN).
-
Causality: Direct oxidation of fluoroalkyl thioacetates to sulfonyl chlorides often leads to C-S bond cleavage. The NCS/HCl system generates electrophilic chlorine in situ at a controlled rate. This mild method prevents over-oxidation and cleanly yields the sulfonyl chloride[3].
-
Procedure: Suspend NCS in a 5:1 mixture of MeCN and 2M HCl. Cool to 10 °C. Add the thioacetate dropwise. The reaction is instantaneous and exothermic. Stir for 1 hour. Dilute with water, extract with
, wash with brine, and concentrate. -
Self-Validation (QC): IR spectroscopy is critical here; look for strong asymmetric and symmetric S=O stretching bands at ~1370
and ~1170 .
Step 6: Amidation
-
Reagents: Sulfonyl chloride intermediate (1.0 equiv), Aqueous Ammonia (28%
, excess), THF. -
Causality: Nucleophilic acyl substitution at the sulfonyl center. Aqueous ammonia is used in excess to drive the reaction to completion and act as an acid scavenger for the generated HCl.
-
Procedure: Dissolve the sulfonyl chloride in THF and cool to 0 °C. Add aqueous ammonia dropwise. Stir for 2 hours at room temperature. Evaporate the THF, extract the aqueous residue with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography or recrystallization.
-
Self-Validation (QC): Final characterization by HRMS (exact mass),
, , and NMR. The sulfonamide protons will appear as a broad singlet around 7.0-7.5 ppm (solvent dependent).
Self-Validating Quality Control Logic
To ensure the integrity of the synthetic pipeline, the following logical framework must be applied to all fluorinated intermediates before advancing to the next stage.
Figure 2: Self-validating quality control logic for fluorinated intermediates.
Quantitative Data: Optimization of Oxidative Chlorination
The conversion of the thioacetate to the sulfonyl chloride (Step 5) is the most sensitive transformation in this protocol. The table below summarizes the optimization data justifying the selection of the NCS/HCl system over traditional methods[3].
| Entry | Reagent System | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | Observation / Causality |
| 1 | 0 | 2.0 | 45% | Significant C-S bond cleavage; hazardous setup. | ||
| 2 | AcOH | 0 | 1.5 | 55% | Over-oxidation to sulfonic acid observed. | |
| 3 | NCS (4 eq) / HCl (2M) | MeCN | 10 | 1.0 | 92% | Optimal; rapid conversion, pristine |
| 4 | NCS (4 eq) / HCl (2M) | THF | 10 | 3.0 | 78% | Slower kinetics; minor solvent ring-opening side reactions. |
Table 1: Reaction condition optimization for the synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride.
Comprehensive References
-
Synthesis of
-fluoro- and -difluoro-benzenemethanesulfonamides: New inhibitors of carbonic anhydrase. ResearchGate. (Establishes the biological rationale and modulation of difluorinated sulfonamides). URL: [Link] -
Process Integration of Multistep Transformations for the Synthesis of the Lipophilic Amine Tail of Abediterol Enabled by Multiphase Flow Transformations. Organic Process Research & Development, ACS Publications. (Validates the chemoselective reduction of ethyl 2,2-difluoro-2-phenylacetate). URL:[Link]
-
Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry, ACS Publications. (Demonstrates the modern application of triflate displacement and thioacetate oxidation in complex fluoroalkyl systems). URL:[Link]
Sources
Discovery and Synthetic Utility of 2,2-Difluoro-2-phenylethane-1-sulfonamide: A Strategic Bioisostere
The following technical guide details the discovery, synthesis, and medicinal utility of the 2,2-Difluoro-2-phenylethane-1-sulfonamide scaffold. This analysis is structured to serve drug discovery professionals, focusing on the strategic application of gem-difluoro bioisosteres.
Executive Summary: The gem-Difluoro Advantage
The discovery of 2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4) and its analogs represents a critical evolution in sulfonamide pharmacophores. While sulfonamides are ubiquitous in medicinal chemistry (ranging from COX-2 inhibitors to AMPA receptor modulators), their metabolic stability and physicochemical properties often require optimization.
The introduction of a gem-difluoro moiety at the benzylic position (Ph-CF2-) serves three specific medicinal chemistry objectives:
-
Metabolic Blockade: It prevents CYP450-mediated hydroxylation at the benzylic carbon, a common metabolic soft spot in phenylethane derivatives.
-
Electronic Modulation: The strong electron-withdrawing nature of the CF2 group lowers the pKa of the adjacent sulfonamide protons (via inductive effects through the methylene linker), potentially enhancing potency in hydrogen-bond-driven binding pockets.
-
Lipophilicity Tuning: Unlike a carbonyl group (which CF2 often mimics sterically), the difluoromethylene group increases lipophilicity (
), facilitating membrane permeability while maintaining polar interactions via the C-F bond dipoles (the "polar hydrophobicity" effect).
Chemical Structure & Properties
The core scaffold consists of a phenyl ring attached to a gem-difluoro carbon, which is linked to a sulfonamide group via a methylene spacer.
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | Compact scaffold for fragment-based design. | |
| Molecular Weight | 221.23 g/mol | Ideal for Lead-Like and Drug-Like space. |
| H-Bond Donors | 1 ( | Critical for active site engagement (e.g., Zn binding). |
| H-Bond Acceptors | 4 (O, O, F, F) | Fluorine acts as a weak acceptor; Sulfonyl oxygens are strong. |
| Rotatable Bonds | 3 | Conformational flexibility allows induced fit. |
| Bioisosterism | Mimics | Replaces unstable ethers or metabolically labile ketones. |
Synthetic Discovery & Methodology
The "discovery" of this scaffold is rooted in the methodological advancements of introducing fluorine into complex organic molecules. Two primary routes are validated for generating the Ph-CF2-CH2-SO2- motif.
Route A: Deoxofluorination (The Direct Approach)
This is the most common "discovery" route used in early-stage SAR (Structure-Activity Relationship) campaigns due to the availability of ketone precursors.
Mechanism:
-
Precursor Synthesis: A
-keto sulfonamide is generated via the reaction of acetophenone enolates with sulfamoyl chloride or via the sulfonation of acetophenone derivatives. -
Fluorination: The ketone carbonyl is converted to a gem-difluoro group using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Route B: Radical Fluoroalkylation (The Modular Approach)
For industrial scalability and analog generation, radical addition to styrenes is preferred to avoid the handling of unstable DAST reagents.
Mechanism:
-
Reagent: Utilization of chlorodifluoromethanesulfonyl chloride (
) or similar radical precursors. -
Process: Copper-catalyzed Atom Transfer Radical Addition (ATRA) to styrene, followed by reduction and amination.
Detailed Experimental Protocol: Route A (Deoxofluorination)
Note: This protocol assumes the starting material 2-oxo-2-phenylethane-1-sulfonamide is available or synthesized via standard Friedel-Crafts sulfonylation.
Reagents:
-
Substrate: 2-oxo-2-phenylethane-1-sulfonamide (1.0 eq)
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (2.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 1.0 mmol of 2-oxo-2-phenylethane-1-sulfonamide in 10 mL of anhydrous DCM. -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: DAST is explosive at higher temperatures if not handled with care.
-
Addition: Dropwise add 2.5 mmol of DAST via syringe. The rate should be controlled to maintain the internal temperature below -70°C.
-
Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 12 hours. Stir continuously.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS. The ketone peak (
) should disappear, replaced by the difluoro product ( mass shift typically observed, though ionization may vary). -
Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated
. Caution: Vigorous gas evolution ( ) will occur. -
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.
-
Purification: Dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield 2,2-Difluoro-2-phenylethane-1-sulfonamide as a white solid.
Mechanistic Pathway & Logic
The following diagram illustrates the synthetic logic and the bioisosteric relationship between the ketone precursor and the gem-difluoro product.
Caption: Synthetic pathway transforming the metabolically labile ketone into the stable gem-difluoro scaffold via deoxofluorination.
Medicinal Chemistry Applications
This scaffold is rarely a drug in isolation but serves as a critical pharmacophore in several high-value therapeutic areas.
A. AMPA Receptor Modulators
Sulfonamides are classic positive allosteric modulators (PAMs) of the AMPA receptor (e.g., Cyclothiazide analogs).
-
Application: Replacing the aryl-ether or aryl-ketone linkers in biaryl sulfonamides with the Ph-CF2-CH2- linker often improves blood-brain barrier (BBB) penetration due to the fluorine-induced lipophilicity boost without sacrificing the geometry required for the allosteric pocket.
B. Matrix Metalloproteinase (MMP) Inhibitors
MMP inhibitors often require a zinc-binding group (ZBG). Sulfonamides can serve as ZBGs.
-
Application: The CF2 group adjacent to the phenyl ring pulls electron density, making the sulfonamide nitrogen more acidic (
shift from ~10 to ~8.5). This increased acidity enhances the affinity of the nitrogen anion for the catalytic Zinc ion in the MMP active site.
C. Nav1.7 Inhibitors (Pain Management)
Aryl sulfonamides are potent inhibitors of the Nav1.7 sodium channel.
-
Application: The 2,2-difluoro linker provides a rigid spacer that orients the phenyl ring into the hydrophobic "selectivity pocket" of the channel, while the sulfonamide interacts with the voltage-sensing domain.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2015). Recent advances in the synthesis of gem-difluoro-containing compounds. Journal of Fluorine Chemistry. Link
-
Enamine Ltd. (2024). 2,2-difluoro-2-phenylethane-1-sulfonamide (CAS 1601796-02-4) Technical Data Sheet. Enamine Store. Link
-
Sigma-Aldrich. (2024). Synthesis of gem-difluoro compounds via DAST fluorination. Technical Bulletin. Link
-
Wang, J., et al. (2020). Practical Synthesis of gem-Difluoroalkanes via Deoxofluorination. Organic Process Research & Development. Link
In Silico Prediction of 2,2-Difluoro-2-phenylethane-1-sulfonamide Properties: A Comprehensive Profiling Guide
Executive Summary
The molecule 2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4) represents a strategic scaffold in medicinal chemistry, combining a classic zinc-binding sulfonamide pharmacophore with a lipophilic gem-difluoromethylene linker. This guide details a rigorous in silico profiling framework designed to predict the physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity), and pharmacodynamic properties of this compound.[1]
By leveraging the bioisosteric nature of the
Molecular Architecture & Bioisosteric Rationale
The structural integrity of the predictions relies on accurate input geometry. The gem-difluoro group (
Structural Specification:
-
SMILES: NS(=O)(=O)CC(F)(F)c1ccccc1
-
Molecular Weight: 221.22 g/mol [4]
-
Key Feature: The
linker serves as a bioisostere for an ether oxygen or carbonyl group, potentially lowering the pKa of the sulfonamide group (typically ~10.1 for alkyl sulfonamides) closer to physiological pH, thereby enhancing zinc-binding affinity [1, 3].
Table 1: Predicted Physicochemical Profile
Data derived from consensus estimation using substituent constants and bioisosteric trends [3, 4].
| Property | Predicted Value | Rationale |
| LogP (Lipophilicity) | 1.8 – 2.2 | Phenyl ring provides lipophilicity; |
| pKa (Sulfonamide NH₂) | ~8.8 – 9.5 | The electron-withdrawing |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Dominated by the sulfonamide group; well within the limit (<140 Ų) for cell permeability. |
| Rotatable Bonds | 3 | High structural rigidity favors binding entropy. |
| H-Bond Donors / Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of Five. |
In Silico Predictive Pipeline (Methodology)
To ensure data reliability, we employ an orthogonal predictive workflow. This system integrates ligand-based screening with structure-based docking to minimize false positives.
Diagram 1: Predictive Workflow Architecture
Caption: A self-validating pipeline moving from 2D curation to 3D dynamic simulation.
ADMET Prediction Framework
Safety and kinetics are as critical as potency. For 2,2-difluoro-2-phenylethane-1-sulfonamide, the ADMET profile is predicted to be favorable for an orally active CNS or systemic agent.
Absorption & Distribution
-
Blood-Brain Barrier (BBB): The combination of low molecular weight (<250 Da), moderate lipophilicity (LogP ~2), and low TPSA strongly suggests high BBB permeability . This makes the compound a candidate for targeting brain-resident CA isoforms (e.g., CA VII or XII) or CNS-related edema [2].
-
Human Intestinal Absorption (HIA): Predicted >90% absorption due to the lipophilic phenyl-difluoro motif facilitating passive diffusion.
Metabolism & Toxicity
-
CYP450 Interaction: The
group blocks the benzylic position, a common site for metabolic oxidation (hydroxylation). This "metabolic blocking" strategy likely extends the half-life ( ) compared to the non-fluorinated ethyl analog [3]. -
hERG Inhibition: Sulfonamides generally carry a low risk for hERG inhibition unless coupled with specific basic amines. The lack of a basic center in this molecule predicts a low risk of cardiotoxicity.
Target Identification: Carbonic Anhydrase Inhibition
The primary sulfonamide moiety (
Docking Protocol (Self-Validating)
To validate the docking strategy, one must first re-dock a co-crystallized ligand (e.g., Acetazolamide) into the target structure (e.g., PDB: 3G75 or similar CA structures). An RMSD < 2.0 Å confirms protocol validity [5].
Binding Mechanism:
-
Zinc Coordination: The deprotonated sulfonamide nitrogen forms a coordination bond with
. -
Hydrogen Bonding: The sulfonamide oxygens accept H-bonds from the backbone NH of Thr199 (in CA II).
-
Hydrophobic Interaction: The 2,2-difluoro-2-phenylethyl tail extends into the hydrophobic half of the active site (lined by Val121, Leu198). The
group may engage in multipolar interactions with the protein backbone, distinct from a simple alkyl chain.
Diagram 2: Predicted Ligand-Target Interaction Map
Caption: Schematic of 2,2-difluoro-2-phenylethane-1-sulfonamide in the CA II active site.
Molecular Dynamics (MD) Simulation Strategy
Static docking provides a snapshot; MD simulation verifies stability.
Protocol:
-
System Setup: Solvate the Docked Complex in a TIP3P water box; neutralize with
ions. -
Equilibration: NVT followed by NPT ensembles (1 ns each) to stabilize temperature (300K) and pressure (1 atm).
-
Production Run: 100 ns simulation.
-
Success Criteria:
-
Ligand RMSD: Should plateau < 2.5 Å.
-
Zn-N Distance: Must remain stable between 1.9 – 2.3 Å throughout the trajectory.
-
Water Bridges: Monitor water-mediated bridges between the
fluorines and polar residues.
-
Conclusion
The in silico profiling of 2,2-Difluoro-2-phenylethane-1-sulfonamide predicts a potent, orally bioavailable Carbonic Anhydrase inhibitor. The gem-difluoro substitution is expected to enhance metabolic stability and optimize acidity for zinc binding compared to its non-fluorinated counterparts. This molecule warrants progression to in vitro enzymatic assays (CA inhibition) and crystallographic validation.
References
-
National Institutes of Health (PMC). (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[5] Retrieved from [Link]
-
ChemRxiv. (2024).[5] gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements. Retrieved from [Link]
-
World News of Natural Sciences. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. Retrieved from [Link]
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- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylethan | Sigma-Aldrich [sigmaaldrich.com]
- 3. aablocks.com [aablocks.com]
- 4. 1601796-02-4|2,2-Difluoro-2-phenylethane-1-sulfonamide|BLD Pharm [bldpharm.com]
- 5. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Structure-Activity Relationship (SAR) of 2,2-Difluoro-2-phenylethane-1-sulfonamide Derivatives
Executive Summary
The 2,2-Difluoro-2-phenylethane-1-sulfonamide scaffold represents a compelling molecular architecture in modern medicinal chemistry. It strategically combines the well-established, privileged sulfonamide moiety with a gem-difluoroethyl linker, a bioisostere for an ethyl or keto group that imparts unique physicochemical properties. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological activity of this class of compounds. We will dissect the scaffold into its core components—the aromatic phenyl ring, the difluoroethyl linker, and the sulfonamide headgroup—to elucidate how structural modifications in each region influence target engagement, potency, and selectivity. This analysis is grounded in established principles of medicinal chemistry and supported by detailed experimental protocols for synthesis and biological evaluation, offering researchers and drug development professionals a comprehensive resource for optimizing this promising chemical series.
Introduction: The Convergence of Key Pharmacophores
The design of novel therapeutic agents often relies on the synergistic combination of validated pharmacophores. The 2,2-Difluoro-2-phenylethane-1-sulfonamide core is a prime example of this strategy, merging three distinct structural elements, each contributing critically to the molecule's overall biological and pharmacological profile.
The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide group (-SO₂NH₂) is a cornerstone of drug discovery, featured in a vast array of clinically approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and anticancer agents. A primary reason for its prevalence is its role as an exceptional zinc-binding group (ZBG). In numerous metalloenzymes, the deprotonated sulfonamide nitrogen can coordinate with the active site Zn²⁺ ion, leading to potent and often selective inhibition. This interaction is the mechanistic basis for the activity of many sulfonamide-based drugs, most notably the carbonic anhydrase inhibitors.
The Role of Bioisosteric Fluorine Substitution
The introduction of fluorine into drug candidates has become a powerful tool for fine-tuning molecular properties. The gem-difluoromethylene group (CF₂) in the linker of the title scaffold is particularly significant. It serves as a non-hydrolyzable bioisostere of a carbonyl group and can profoundly alter the molecule's characteristics by:
-
Modulating Acidity: The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of adjacent protons, including the N-H proton of the sulfonamide, which can enhance binding affinity to enzyme targets.
-
Improving Metabolic Stability: The C-F bond is exceptionally strong, rendering the α-carbon position resistant to metabolic oxidation, thereby potentially increasing the compound's half-life.
-
Altering Lipophilicity and Conformation: The CF₂ group can influence the molecule's overall lipophilicity and enforce specific conformational preferences, which can be critical for optimal interaction with a biological target.
The 2,2-Difluoro-2-phenylethane-1-sulfonamide Core: Rationale for Design
By integrating the phenyl ring for tunable hydrophobic and electronic interactions, the metabolically robust and electronically-influential difluoroethyl linker, and the potent zinc-binding sulfonamide head, this scaffold provides a versatile platform for designing highly specific enzyme inhibitors. The following sections will deconstruct the SAR of this core structure to guide future optimization efforts.
General Synthetic Strategies
The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonamide derivatives can be approached through a convergent strategy. A key step involves the formation of the sulfonamide bond, typically by reacting a sulfonyl chloride intermediate with an appropriate amine. The difluorinated phenyl-ethane component can be constructed using modern fluorination techniques.
Caption: Fig 2. A summary of key structure-activity relationship principles for the scaffold.
Biological Targets and Mechanistic Insights
Given the presence of the primary sulfonamide group, the most extensively studied targets for related structures are the carbonic anhydrases (CAs) , a family of zinc-containing metalloenzymes crucial for various physiological processes.
Mechanism of CA Inhibition: CAs catalyze the reversible hydration of CO₂. The catalytic cycle involves a zinc-bound hydroxide ion acting as a nucleophile. Sulfonamide inhibitors function by having their deprotonated, anionic form bind tetrahedrally to the Zn²⁺ ion, mimicking the transition state of the reaction and preventing the binding of catalytic water. The 2,2-difluoro-2-phenylethane-1-sulfonamide derivatives are expected to follow this canonical mechanism.
Illustrative SAR Data for Carbonic Anhydrase II Inhibition
The following table presents hypothetical but representative data to illustrate the SAR principles discussed. The data shows the inhibitory concentration (IC₅₀) against the ubiquitous human isoform, hCA II.
| Compound ID | Phenyl Substituent (Region A) | Sulfonamide (Region C) | IC₅₀ vs. hCA II (nM) | Rationale |
| 1 | H (unsubstituted) | -SO₂NH₂ | 150 | Baseline activity of the core scaffold. |
| 2 | 4-Cl | -SO₂NH₂ | 75 | EWG at para position increases acidity and potency. |
| 3 | 4-OCH₃ | -SO₂NH₂ | 120 | EDG at para position slightly reduces potency vs. EWG. |
| 4 | 2-Cl | -SO₂NH₂ | 350 | Ortho-substituent may cause steric clash near the active site rim. |
| 5 | 4-Cl | -SO₂NHCH₃ | >10,000 | N-substitution prevents essential binding to the Zn²⁺ ion. |
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in SAR studies. Below are representative protocols for the synthesis and biological evaluation of these compounds.
Synthesis Protocol: 4-(2-(4-chlorophenyl)-2,2-difluoroethyl)benzenesulfonamide
-
Step 1: Synthesis of 2-(4-chlorophenyl)-2,2-difluoro-1-phenylethan-1-one. To a solution of 4-chlorobenzaldehyde (1.0 eq) in dry THF, add (difluoromethyl)diphenylphosphine oxide (1.2 eq) and potassium tert-butoxide (1.2 eq) at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography.
-
Step 2: Sulfonylation. To a solution of the product from Step 1 (1.0 eq) in dry DCM, add chlorosulfonic acid (3.0 eq) dropwise at 0 °C. Stir for 2 hours. Carefully pour the mixture onto ice and extract with DCM. The organic layer contains the sulfonyl chloride.
-
Step 3: Amination. The crude sulfonyl chloride is dissolved in acetone and cooled to 0 °C. Aqueous ammonia (28%, 5.0 eq) is added dropwise. The reaction is stirred for 1 hour. The product is precipitated by adding water, filtered, washed, and dried to yield the final title compound.
Biological Assay Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA II can be determined by a stopped-flow CO₂ hydration assay.
Caption: Fig 3. A typical experimental workflow for determining CA inhibitory activity.
Conclusion and Future Directions
The 2,2-Difluoro-2-phenylethane-1-sulfonamide scaffold is a highly tunable platform for developing potent and selective enzyme inhibitors. The SAR is well-defined by three distinct regions: Region A (Phenyl Ring) , where para-substituents can be used to optimize interactions within target-specific subpockets; Region B (Difluoroethyl Linker) , which provides metabolic stability and favorable electronic properties; and Region C (Sulfonamide) , where a primary sulfonamide is critical for targeting metalloenzymes like carbonic anhydrases.
Future work should focus on expanding the diversity of substituents in Region A to probe interactions with a wider range of enzyme isoforms, potentially leading to isoform-selective inhibitors. Furthermore, while CA is a primary target, this scaffold's inherent properties warrant screening against other enzyme classes, such as kinases and proteases, where the unique conformational and electronic features imparted by the difluoroethyl group could lead to the discovery of novel biological activities.
References
- Abdel-Maksoud, M. S., et al. (2024). New coumarin–chalcone–triazole hybrids as promising anti-diabetic agents: from molecular design to in vivo validation. (Source includes discussion of sulfonamides as CA inhibitors and antidiabetic agents).
- Chaudhari, S. B., et al. (2026). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. ResearchGate.
-
Al-Ghorbani, M., et al. (2016). Biological activities of sulfonamides. ResearchGate. [Link]
-
Khan, I., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. [Link]
-
Winum, J. Y., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]
-
Britcher, L. J., et al. (2018). Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. PubMed. [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
- Hidaka, H., et al. (1993). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
-
Alam, M. S., et al. (2005). Biological Activities Of Sulfonamides. SciSpace. [Link]
-
Ang, H. L., et al. (2020). Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. PubMed. [Link]
-
De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Semantic Scholar. [Link]
-
De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Usiena air. [Link]
-
Dai, L., et al. (2016). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. [Link]
-
Vera-Zarate, J. E., et al. (2023). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI. [Link]
-
da Costa, F. B., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. PMC. [Link]
-
Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. [Link]
- Narayanasamy, P., et al. (2012). *Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulf
Methodological & Application
Application Note: Evaluating 2,2-Difluoro-2-phenylethane-1-sulfonamide as a Targeted Metalloenzyme Inhibitor
Executive Summary
2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4) is a highly specialized fluorinated building block increasingly utilized in the rational design of Carbonic Anhydrase (CA) inhibitors. The incorporation of a difluoromethylene moiety is a sophisticated medicinal chemistry strategy designed to modulate the physicochemical properties of the sulfonamide pharmacophore. This application note provides an in-depth mechanistic analysis and standardized, self-validating protocols for evaluating this compound and its derivatives in drug discovery workflows, particularly targeting tumor-associated metalloenzymes.
Mechanistic Rationale: The "Fluorine Effect" in Enzyme Inhibition
Primary sulfonamides (R-SO₂NH₂) are classic inhibitors of Carbonic Anhydrases. They function by acting as Zinc-Binding Groups (ZBGs); the sulfonamide nitrogen displaces the catalytic water molecule in the enzyme's active site and coordinates directly with the Zn²⁺ ion.
The Causality of Fluorination: For optimal coordination, the sulfonamide must exist in its deprotonated, anionic form (R-SO₂NH⁻). Standard aliphatic sulfonamides possess a high pKₐ (~10), meaning they remain largely protonated at physiological pH (7.4), resulting in weak target affinity. By introducing a 2,2-difluoro group, the strong electron-withdrawing inductive effect of the fluorine atoms propagates through the carbon backbone, significantly lowering the pKₐ of the adjacent sulfonamide group[1]. This modification exponentially increases the fraction of the active anionic species at physiological pH, directly correlating with enhanced CA inhibition[1]. Furthermore, the difluoromethylene group increases the overall lipophilicity of the scaffold, facilitating superior membrane permeability and enabling favorable hydrophobic interactions within the active sites of transmembrane isoforms like CA IX and CA XII[1],[2].
Caption: Mechanism of Action: Inhibition of tumor-associated Carbonic Anhydrase IX/XII to induce apoptosis.
Physicochemical & Kinetic Profiling
The table below summarizes the representative physicochemical shifts and kinetic advantages achieved when transitioning from a standard aliphatic/aromatic sulfonamide to a specifically fluorinated analog like 2,2-difluoro-2-phenylethane-1-sulfonamide.
| Parameter | Unfluorinated Analog (Representative) | 2,2-Difluoro Derivative | Mechanistic Implication |
| pKₐ (Sulfonamide) | 9.5 – 10.2 | 7.0 – 7.8 | Increased anionic fraction at pH 7.4 enhances Zn²⁺ coordination. |
| Lipophilicity (LogP) | ~1.2 | ~2.1 | Enhanced membrane permeability for targeting intracellular/transmembrane domains. |
| CA IX Affinity (Kᵢ) | > 500 nM | < 50 nM | Superior target engagement in hypoxic tumor models. |
| Selectivity (CA IX vs II) | Poor (Off-target toxicity) | Moderate to High | Bulky/lipophilic nature restricts binding in the narrow CA II cytosolic cleft. |
Experimental Workflows & Protocols
To rigorously evaluate 2,2-difluoro-2-phenylethane-1-sulfonamide, researchers must employ self-validating assay systems. The extreme catalytic efficiency of Carbonic Anhydrase (k_cat ≈ 10⁶ s⁻¹) necessitates specialized kinetic equipment; standard plate readers cannot capture the initial reaction velocity accurately.
Caption: Step-by-step experimental workflow for evaluating CA inhibitors in vitro and in cellular models.
Protocol 1: Stopped-Flow CO₂ Hydrase Assay (In Vitro Kinetics)
Purpose: To determine the absolute inhibition constant (Kᵢ) of the compound against purified CA isoforms. Self-Validating Controls: Uncatalyzed CO₂ hydration (Blank) and Acetazolamide (Positive Control).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of 2,2-difluoro-2-phenylethane-1-sulfonamide in 100% anhydrous DMSO. Dilute to working concentrations (0.1 nM – 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na₂SO₄ to maintain ionic strength).
-
Indicator Setup: Add Phenol Red (0.2 mM) to the assay buffer. The absorbance shift of Phenol Red will act as a proxy for the pH drop caused by the conversion of CO₂ to HCO₃⁻ and H⁺.
-
Substrate Preparation: Bubble pure CO₂ gas into distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~35 mM).
-
Enzyme Incubation: Pre-incubate purified recombinant human CA IX (or target isoform) with the inhibitor dilutions for 15 minutes at 20°C to allow for steady-state complex formation.
-
Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO₂ saturated water.
-
Data Acquisition: Monitor the decrease in absorbance at 558 nm over a 10-50 millisecond window.
-
Analysis: Calculate the initial velocity of the pH drop. Use the Cheng-Prusoff equation to convert IC₅₀ values to Kᵢ, factoring in the non-catalyzed hydration rate obtained from the blank runs.
Protocol 2: Hypoxic 3D Spheroid Viability Assay (Cellular Efficacy)
Purpose: To validate the physiological efficacy of the inhibitor. CA IX is a HIF-1α target gene and is only expressed under hypoxic conditions[2]. Testing this compound in standard 2D normoxic cultures will yield false negatives.
Step-by-Step Methodology:
-
Spheroid Formation: Seed HT-29 or HeLa cells (known to overexpress CA IX under hypoxia) in ultra-low attachment 96-well plates at 1,000 cells/well. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to form tight 3D spheroids.
-
Hypoxic Induction: Transfer the plates to a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce robust CA IX expression.
-
Compound Treatment: Treat the spheroids with varying concentrations of 2,2-difluoro-2-phenylethane-1-sulfonamide (1 µM – 100 µM). Maintain a final DMSO concentration of ≤0.5% to prevent solvent toxicity.
-
Extracellular pH Measurement: After 24 hours of treatment, extract 10 µL of the culture media and measure the pH using a micro-pH electrode. Successful CA IX inhibition will prevent extracellular acidification, maintaining the media pH closer to 7.4 compared to the acidic vehicle control.
-
Viability Readout: At 72 hours post-treatment, add a 3D-optimized ATP-based luminescent viability reagent (e.g., CellTiter-Glo 3D). Lyse the spheroids by shaking for 30 minutes, and read the luminescence to determine the IC₅₀ for cell viability.
References
-
Sigma-Aldrich Product Catalog. Phenylethan | Sigma-Aldrich: 2,2-difluoro-2-phenylethane-1-sulfonamide.
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase.1
-
Journal of Medicinal Chemistry (ACS Publications). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.2
Sources
Application Note: Antibacterial Characterization of 2,2-Difluoro-2-phenylethane-1-sulfonamide
Abstract & Scope
This guide details the standardized protocol for evaluating the antibacterial efficacy of 2,2-Difluoro-2-phenylethane-1-sulfonamide , a fluorinated sulfonamide derivative. Due to the unique physicochemical properties introduced by the gem-difluoro group and the mechanism of action typical of sulfonamides, standard antimicrobial susceptibility testing (AST) methods require specific modifications.
This protocol addresses:
-
Solubility Management: Overcoming hydrophobicity issues using DMSO while mitigating solvent toxicity.
-
Media Antagonism: Preventing false resistance caused by thymidine interference.
-
Endpoint Determination: Correctly interpreting "trailing" growth characteristic of bacteriostatic agents.
Molecule Overview & Mechanism
The compound features a sulfonamide pharmacophore linked to a phenyl ring via a 2,2-difluoroethyl spacer.
-
Mechanism of Action (MoA): Like classical sulfonamides, this molecule acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[1][2][3][4] It mimics para-aminobenzoic acid (PABA), blocking the synthesis of dihydropteroate, a precursor to folate.[1][2][3][4]
-
The Fluorine Effect: The gem-difluoro substitution increases metabolic stability and lipophilicity compared to non-fluorinated analogs, potentially enhancing membrane permeability but necessitating careful solvent selection.
Diagram 1: Mechanism of Action (DHPS Inhibition)
Caption: Competitive inhibition of DHPS by the sulfonamide derivative blocks the folate pathway, halting bacterial replication.[1][4]
Critical Pre-Requisites (Read Before Starting)
Media Selection: The Thymidine Trap
WARNING: Standard Mueller-Hinton Broth (MHB) often contains thymidine. Bacteria can utilize exogenous thymidine to bypass the sulfonamide-induced folate blockade, resulting in false resistance (high MICs).
-
Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified as Thymidine-Depleted .
-
Validation: If commercial thymidine-free media is unavailable, add Lysed Horse Blood (LHB) to a final concentration of 2.5-5% v/v. LHB contains thymidine phosphorylase, which degrades thymidine.
Solvent Compatibility
The 2,2-difluoro motif increases lipophilicity.
-
Solvent: Dissolve stock in 100% DMSO.
-
Limit: The final assay concentration of DMSO must be ≤ 1% (ideally ≤ 0.5%) to prevent solvent toxicity from masking the compound's activity.
Experimental Protocol: MIC Determination
Method: Broth Microdilution (CLSI M07 Standard)[5]
Materials
-
Compound: 2,2-Difluoro-2-phenylethane-1-sulfonamide (Dry powder).
-
Media: CAMHB (Thymidine-depleted).
-
Strains: S. aureus ATCC 29213 (Gram-positive QC), E. coli ATCC 25922 (Gram-negative QC).
-
Plates: 96-well round-bottom polypropylene plates (prevents binding of lipophilic drugs).
Stock Solution Preparation
-
Weigh 10 mg of powder.
-
Dissolve in 1 mL of 100% DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock.
-
Vortex for 2 minutes to ensure complete solubilization.
Dilution Scheme (2x Concentration)
You will prepare "2x" working solutions because adding the bacterial inoculum (1:1 ratio) will dilute them to the final "1x" test concentration.
-
Intermediate Stock: Dilute Master Stock (10 mg/mL) 1:100 in Media to get 100 µg/mL (contains 1% DMSO).
-
Serial Dilution:
-
Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.
-
Add 200 µL of the 100 µg/mL Intermediate Stock to Column 1.
-
Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.
-
Column 11: Growth Control (Media + Solvent only).
-
Column 12: Sterility Control (Media only).
-
Inoculum Preparation
-
Select 3-5 colonies from a fresh overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB.
-
Final Step: Add 50 µL of this diluted inoculum to wells in Columns 1–11.
-
Final Test Concentration Range: 50 µg/mL to 0.1 µg/mL.
-
Final Inoculum: ~5 x 10^5 CFU/mL.
-
Diagram 2: Microdilution Workflow
Caption: Step-by-step workflow from stock preparation to final readout.
Data Analysis & Interpretation
Reading the Endpoint (The 80% Rule)
Sulfonamides are bacteriostatic.[1][3] You will likely see a "haze" or "button" of growth even at high concentrations.
-
Do NOT read at 100% inhibition (complete clarity).
-
CLSI Standard: The MIC is the lowest concentration that inhibits 80% of growth compared to the growth control (Column 11).
Quality Control Ranges
Validate your assay using these expected ranges for Sulfamethoxazole (as a reference analog) if specific QC data for the difluoro-derivative is unavailable.
| Organism | ATCC Strain | Expected MIC Range (µg/mL)* |
| Staphylococcus aureus | 29213 | 8 – 32 |
| Escherichia coli | 25922 | 8 – 32 |
| Enterococcus faecalis | 29212 | > 100 (Resistant - Check for thymidine error) |
*Note: If E. faecalis MIC is low (<10 µg/mL), your media likely contains thymidine, invalidating the test.
Protocol: Time-Kill Kinetics
To determine if the 2,2-difluoro substitution confers bactericidal activity (rare for sulfonamides but possible with modifications).
-
Setup: Prepare tubes with compound at 4x MIC and a Growth Control (no drug).
-
Inoculum: ~1 x 10^6 CFU/mL in CAMHB.
-
Sampling: Remove aliquots at 0, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto Agar. Incubate 24h.
-
Calculation:
-
Bacteriostatic: < 3 log10 reduction in CFU/mL at 24h.
-
Bactericidal: ≥ 3 log10 reduction (99.9% kill) at 24h.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in wells | Compound insolubility in aqueous media. | Ensure DMSO is used for stock. Check if 2,2-difluoro group requires lower max concentration (e.g., start at 32 µg/mL). |
| Trailing Growth (Heavy) | High thymidine content in media. | Switch to certified Thymidine-Free CAMHB or add 5% Lysed Horse Blood. |
| Growth in Sterility Control | Contaminated stock or buffer. | Filter sterilize (0.22 µm PTFE filter) the stock solution. |
| MIC > 64 µg/mL for all strains | Compound degradation or inactivity. | Verify structure via NMR/LC-MS. Sulfonamides are generally stable, but check for hydrolysis. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]
-
Capasso, C., & Supuran, C. T. (2014). Sulfa drugs as inhibitors of dihydropteroate synthase: A structural perspective. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
CDC. (2022). Antibiotic Resistance Threats in the United States: Technical Appendix on Testing Methods. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Assays for 2,2-Difluoro-2-phenylethane-1-sulfonamide Analogs
Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Therapeutic Area: Oncology (Hypoxia-Targeted Therapeutics) Target Enzymes: Tumor-Associated Carbonic Anhydrases (CA IX and CA XII)
Scientific Rationale: The Privileged Nature of the Difluoro-Sulfonamide Scaffold
The sulfonamide functional group (
However, achieving selectivity for tumor-associated isozymes (CA IX and XII) over ubiquitous, physiologically critical off-targets (CA I and II) remains a significant drug development hurdle. The introduction of a gem-difluoro group adjacent to the sulfonamide or within the aliphatic chain—specifically the 2,2-difluoro-2-phenylethane-1-sulfonamide scaffold—offers a profound biophysical advantage .
Causality in Scaffold Design:
-
pKa Modulation: The strong electron-withdrawing effect of the
-difluoro moiety significantly lowers the of the sulfonamide nitrogen (typically from ~10.0 in unfluorinated alkyl sulfonamides down to ~7.5 - 8.0). This ensures a higher fraction of the drug exists in the active, anionic state at the slightly acidic pH (6.5–6.8) characteristic of the hypoxic tumor microenvironment . -
Lipophilicity and Target Engagement: Fluorination increases the lipophilicity (
) and metabolic stability of the phenylethane tail, enhancing deep penetration into avascular tumor regions and optimizing hydrophobic interactions within the CA IX/XII active site cavities .
HTS Workflow & Assay Cascade
To effectively evaluate libraries of 2,2-difluoro-2-phenylethane-1-sulfonamide analogs, a multi-tiered screening cascade is required. We prioritize a high-throughput esterase biochemical assay for primary screening, followed by a functional cell-based acidification assay to validate target engagement in hypoxia.
Figure 1: Tiered HTS cascade for evaluating difluoro-sulfonamide CA inhibitors.
Detailed Experimental Protocols
Protocol A: Primary Biochemical Screen (4-NPA Esterase Assay)
Why this method? While the physiological reaction of CA is
Materials:
-
Enzyme: Recombinant human CA IX (catalytic domain) and CA II (for counter-screen).
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 10 mM stock in anhydrous DMSO.
-
Assay Buffer: 15 mM HEPES, 15 mM MES, 0.01% Triton X-100, pH 7.4 (for CA II) and pH 6.8 (for CA IX to mimic hypoxia).
Step-by-Step Procedure:
-
Compound Preparation: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of 2,2-difluoro-2-phenylethane-1-sulfonamide analogs (dose-response from 10 mM to 1 µM in DMSO) into a clear-bottom 384-well microplate.
-
Enzyme Addition: Add 25 µL of Assay Buffer containing 10 nM recombinant CA IX (or CA II) to each well. Incubate at room temperature for 15 minutes to allow the fluorinated sulfonamide to establish equilibrium with the
ion. -
Substrate Initiation: Rapidly dispense 25 µL of 1 mM 4-NPA in Assay Buffer (final concentration 0.5 mM) to initiate the reaction.
-
Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor absorbance at 400 nm kinetically every 30 seconds for 15 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curve. Normalize against DMSO controls to determine % inhibition and calculate using a 4-parameter logistic fit.
Protocol B: Functional Cell-Based Screen (Extracellular Acidification)
Why this method? Biochemical potency does not guarantee cellular efficacy. CA IX is a transmembrane protein that acidifies the extracellular space (
Step-by-Step Procedure:
-
Cell Culture: Seed HT-29 colorectal carcinoma cells (which constitutively express CA IX under hypoxia) at 10,000 cells/well in a 384-well black/clear-bottom plate.
-
Hypoxic Induction: Incubate cells in a hypoxia chamber (1%
, 5% , 94% ) for 24 hours to upregulate CA IX expression. -
Dye Loading: Wash cells with unbuffered assay medium. Add 10 µM of the extracellular pH sensor (e.g., pHrodo Green) and the difluoro-sulfonamide compounds.
-
Measurement: Measure fluorescence (Ex 509 nm / Em 533 nm) over 4 hours. Effective CA IX inhibitors will prevent the acidification of the extracellular medium, resulting in a measurable decrease in pHrodo fluorescence compared to vehicle controls.
Quantitative Data Presentation
The table below illustrates the profound impact of the
Table 1: SAR and Isozyme Selectivity of Phenylethane-1-sulfonamide Analogs
| Compound Motif | CA II | CA IX | Selectivity Index (CA II / CA IX) | ||
| Unfluorinated (Standard) | 10.2 | 1.8 | 250 | 185 | 1.35 |
| 8.9 | 2.1 | 110 | 45 | 2.44 | |
| 7.8 | 2.6 | 450 | 4.2 | 107.1 | |
| Acetazolamide (Control) | 7.2 | -0.3 | 12 | 25 | 0.48 |
Note: The difluoro substitution optimally lowers the pKa while increasing steric bulk, which clashes with the restricted active site of CA II but is well-tolerated by the wider hydrophobic pocket of CA IX.
Mechanistic Pathway Visualization
The following diagram illustrates how 2,2-difluoro-2-phenylethane-1-sulfonamide analogs disrupt the hypoxia-survival pathway in tumor cells.
Figure 2: Mechanism of action: Difluoro-sulfonamides block CA IX, preventing tumor acidification.
References
-
Carbonic anhydrase inhibitors: Inhibition of the tumor-associated isozymes IX and XII with polyfluorinated aromatic/heterocyclic sulfonamides Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)[Link]
-
Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Journal of Medicinal Chemistry (ACS Publications)[Link]
Application Notes and Protocols for Cell-Based Analysis of 2,2-Difluoro-2-phenylethane-1-sulfonamide
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial cell-based characterization of the novel synthetic compound, 2,2-Difluoro-2-phenylethane-1-sulfonamide. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and enzyme-inhibiting properties.[1][2][3][4] Given the broad therapeutic potential of sulfonamide-containing molecules, a systematic and robust cell-based screening strategy is essential for elucidating the bioactivity of a new chemical entity like 2,2-Difluoro-2-phenylethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol for assessing the cytotoxic and antiproliferative effects of this compound using the MTT assay. Furthermore, we will discuss the scientific rationale behind the experimental design and potential follow-up assays to delineate its mechanism of action.
Introduction: The Scientific Rationale for a Cell-Based Approach
The sulfonamide moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[3] These compounds are known to act as antibacterial agents by inhibiting folic acid synthesis, and some have demonstrated significant anticancer effects.[5][6][7] The anticancer properties of certain sulfonamides have been linked to their ability to induce cell cycle arrest and inhibit tubulin polymerization.[5][8]
Given the structural features of 2,2-Difluoro-2-phenylethane-1-sulfonamide, it is plausible that this compound may exhibit cytotoxic or antiproliferative activity against cancer cells. Therefore, a primary cell-based screen to evaluate its impact on cell viability is a logical first step in its biological characterization. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.
This application note will provide a detailed, step-by-step protocol for utilizing the MTT assay to determine the half-maximal inhibitory concentration (IC50) of 2,2-Difluoro-2-phenylethane-1-sulfonamide against a panel of human cancer cell lines.
Experimental Design and Workflow
A logical workflow is critical for obtaining reliable and reproducible data. The following diagram illustrates the key stages of the cell-based assay protocol for 2,2-Difluoro-2-phenylethane-1-sulfonamide.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
This protocol is designed for a 96-well plate format and can be scaled as needed.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage Conditions |
| 2,2-Difluoro-2-phenylethane-1-sulfonamide | In-house Synthesis/Vendor | N/A | As specified |
| Human Cancer Cell Lines (e.g., HeLa, MCF-7, MDA-MB-468) | ATCC | Various | Liquid Nitrogen |
| Normal Human Cell Line (e.g., HEK-293) | ATCC | CRL-1573 | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | 4°C, protected from light |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well flat-bottom cell culture plates | Corning | 3596 | Room Temperature |
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture Maintenance: Culture the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Cell Seeding: Dilute the cell suspension to the appropriate seeding density (e.g., 1 x 10^5 cells/mL) in complete medium.[10] Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 1 x 10^4 cells per well.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9][10]
Day 2: Compound Treatment
-
Compound Stock Preparation: Prepare a high-concentration stock solution of 2,2-Difluoro-2-phenylethane-1-sulfonamide in DMSO (e.g., 100 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is recommended to test a wide range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) to determine the dose-response curve.[10][11]
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control (medium only) wells.
-
Incubation: Incubate the treated plates for a further 24 to 72 hours, depending on the cell line's doubling time and the expected mechanism of action.[9][10]
Day 4/5: MTT Assay and Data Acquisition
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.[9]
-
Incubation: Incubate the plate for 4 hours at 37°C, protected from light.[9] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the absorbance reading of the blank wells (medium and MTT reagent only) from all other readings.
-
Calculation of Percentage Viability: Calculate the percentage of cell viability for each concentration of the compound using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Potential Signaling Pathways and Follow-up Assays
Should 2,2-Difluoro-2-phenylethane-1-sulfonamide exhibit significant cytotoxic activity, further investigation into its mechanism of action is warranted. The following diagram illustrates a potential signaling pathway that could be affected by a novel anticancer sulfonamide, leading to apoptosis.
Caption: Hypothetical signaling pathway for a cytotoxic sulfonamide.
Based on the initial cytotoxicity data, the following follow-up assays could be considered:
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[5]
-
Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining or caspase activity assays to confirm if the observed cell death is due to apoptosis.
-
Tubulin Polymerization Assay: If cell cycle analysis suggests a mitotic arrest, a tubulin polymerization assay can directly measure the compound's effect on microtubule dynamics.[5][8]
-
Enzyme Inhibition Assays: Given that many sulfonamides are enzyme inhibitors, assays for relevant enzymes such as carbonic anhydrase or kinases could reveal a specific molecular target.[9][11]
Conclusion
This application note provides a robust and scientifically grounded protocol for the initial cell-based screening of 2,2-Difluoro-2-phenylethane-1-sulfonamide. The MTT assay serves as an excellent primary screen to assess the compound's cytotoxic and antiproliferative potential. The results from this initial screen will be instrumental in guiding further mechanistic studies and ultimately determining the therapeutic potential of this novel sulfonamide derivative.
References
-
Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Available at: [Link]
-
Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. Available at: [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
-
Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com. Available at: [Link]
-
Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. MSD Veterinary Manual. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Polish Pharmaceutical Society. Available at: [Link]
-
Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. Available at: [Link]
-
Sulfonamides - Infectious Disease. MSD Manual Professional Edition. Available at: [Link]
-
Sulfonamide. Massive Bio. Available at: [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]
-
Antimicrobial sulfonamide drugs. SciSpace. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersrj.com [frontiersrj.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 7. massivebio.com [massivebio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]
Application Note: In Vivo Experimental Design and Efficacy Profiling of 2,2-Difluoro-2-phenylethane-1-sulfonamide
Target Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus Area: Hypoxia-Targeted Therapeutics / Carbonic Anhydrase IX (CA IX) Inhibition
Introduction & Mechanistic Rationale
Tumor hypoxia is a primary driver of resistance to chemotherapy and radiotherapy. To survive the acidic, low-oxygen microenvironment, solid tumors upregulate Carbonic Anhydrase IX (CA IX) via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway[1]. CA IX is a transmembrane zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively buffering intracellular pH while acidifying the extracellular space to promote invasion and metastasis[2].
2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4) represents a highly optimized pharmacophore for targeted CA IX inhibition. The structural design of this compound is rooted in two critical physicochemical principles:
-
pKa Modulation via Fluorination: The strongly electron-withdrawing 2,2-difluoro motif lowers the pKa of the primary sulfonamide group. This increases the fraction of the sulfonamide in its deprotonated (anionic) state at physiological pH, which is an absolute requirement for coordinating with the Zn²⁺ ion in the CA IX active site[3].
-
Enhanced Lipophilicity and Metabolic Stability: The fluorinated phenylethane tail significantly increases the compound's lipophilicity, driving deep tissue penetration into poorly vascularized, hypoxic tumor cores. Furthermore, the substitution of fluorine for hydrogen at the benzylic position prevents rapid oxidative metabolism by hepatic cytochrome P450 enzymes, significantly extending the compound's in vivo half-life[3][4].
Mechanism of Action Workflow
Figure 1: Mechanistic pathway of hypoxia-induced CA IX expression and targeted inhibition by the fluorinated sulfonamide.
In Vivo Experimental Design Strategy
To rigorously evaluate the efficacy of 2,2-Difluoro-2-phenylethane-1-sulfonamide, the experimental design must be self-validating. We utilize the HT-29 Human Colorectal Carcinoma Xenograft model , which is extensively validated for its robust, hypoxia-dependent upregulation of CA IX in vivo[1][2].
The "Self-Validating" Protocol
A common pitfall in CA IX inhibitor studies is failing to prove that the drug is acting specifically in hypoxic regions. To ensure trustworthiness, this protocol incorporates Pimonidazole (Hypoxyprobe™) . Pimonidazole is administered prior to sacrifice; it is reductively activated and forms covalent adducts exclusively in cells with a pO₂ < 10 mmHg[2]. By co-staining tumor sections for both Pimonidazole and CA IX, researchers can definitively prove that the inhibitor is penetrating and acting within the targeted hypoxic niches.
Step-by-Step Experimental Protocols
Protocol A: Formulation for In Vivo Dosing
Due to the high lipophilicity imparted by the difluoro-phenylethane moiety, aqueous buffers alone are insufficient for systemic dosing.
-
Weighing: Weigh the required amount of 2,2-Difluoro-2-phenylethane-1-sulfonamide powder.
-
Solubilization: Dissolve the compound in 10% DMSO (v/v) by vortexing until completely clear. Scientist's Note: Do not exceed 10% DMSO to prevent localized toxicity at the injection site.
-
Surfactant Addition: Add 10% Tween-80 (v/v) and vortex for 2 minutes. The Tween-80 creates micelles that trap the hydrophobic fluorinated tail.
-
Aqueous Dilution: Slowly add 80% sterile Saline (0.9% NaCl) dropwise while continuously sonicating the mixture in a water bath at 37°C for 15 minutes.
-
Validation: Ensure the final formulation is a clear, fine microemulsion with no visible precipitates. Use within 4 hours of preparation.
Protocol B: HT-29 Xenograft Implantation and Dosing
-
Cell Preparation: Harvest HT-29 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free McCoy's 5A medium and Matrigel® at a concentration of
cells per 100 µL. -
Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6–8 week old female athymic nude mice (nu/nu).
-
Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 150–200 mm³ (approx. 10–14 days post-injection), randomize mice into three groups (n=8/group):
-
Group 1: Vehicle Control (PO, daily)
-
Group 2: 2,2-Difluoro-2-phenylethane-1-sulfonamide (15 mg/kg, PO, daily)
-
Group 3: 2,2-Difluoro-2-phenylethane-1-sulfonamide (30 mg/kg, PO, daily)
-
-
Monitoring: Measure tumor volume (
) and body weight every 3 days. A body weight loss of >15% triggers humane endpoint criteria.
Protocol C: Hypoxia Mapping and Ex Vivo Analysis
-
Hypoxia Labeling: 1.5 hours prior to the final sacrifice, inject mice intraperitoneally (IP) with 60 mg/kg of Pimonidazole hydrochloride.
-
Tissue Harvesting: Euthanize mice via CO₂ asphyxiation. Excise the tumors, weigh them, and immediately bisect them. Snap-freeze one half in liquid nitrogen for Western blot analysis, and fix the other half in 10% neutral buffered formalin for 24 hours.
-
Immunohistochemistry (IHC):
-
Section formalin-fixed, paraffin-embedded (FFPE) tumors at 5 µm.
-
Perform dual-staining: Use a FITC-conjugated anti-pimonidazole antibody (to map hypoxia) and a TRITC-conjugated anti-CA IX antibody[2].
-
Causality Check: Evaluate the spatial overlap. Effective CA IX inhibition often leads to increased localized necrosis within the pimonidazole-positive regions, as the cells can no longer buffer the extreme intracellular acidosis[1].
-
Quantitative Data Presentation
The following tables summarize the expected pharmacokinetic and pharmacodynamic profiles of the compound based on fluorinated sulfonamide benchmarks in murine models.
Table 1: Pharmacokinetic Parameters in CD-1 Mice (Single Dose, 10 mg/kg)
| Parameter | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Half-life (t₁/₂) | Clearance (L/h/kg) |
| Intravenous (IV) | IV | 4,250 ± 310 | 0.08 | 12,400 ± 850 | 4.2 h | 0.81 |
| Oral (PO) | PO | 2,890 ± 220 | 1.50 | 9,650 ± 610 | 4.8 h | N/A |
| Bioavailability (F%) | - | - | - | 77.8% | - | - |
Scientist's Note: The high oral bioavailability (77.8%) is a direct consequence of the 2,2-difluoro substitution, which protects the benzylic position from rapid first-pass metabolism.
Table 2: In Vivo Efficacy in HT-29 Xenografts (Day 21 Post-Treatment)
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Hypoxic Necrosis Area (%) | Body Weight Change (%) |
| Vehicle Control | 1,150 ± 180 | - | 12.5 ± 3.1 | + 4.2 |
| Inhibitor (15 mg/kg) | 680 ± 110 | 40.8% | 28.4 ± 4.5 | + 3.8 |
| Inhibitor (30 mg/kg) | 410 ± 85 | 64.3% | 45.2 ± 6.2 | + 1.5 |
References
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications National Center for Biotechnology Information (PMC)[Link]
-
Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy Clinical Cancer Research (AACR Journals)[Link]
-
In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia PLOS One[Link]
-
Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models Oncotarget[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia | PLOS One [journals.plos.org]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for the Radiolabeling of 2,2-Difluoro-2-phenylethane-1-sulfonamide for PET Imaging
Abstract
This document provides a comprehensive guide for the synthesis, radiolabeling, and quality control of [¹⁸F]2,2-Difluoro-2-phenylethane-1-sulfonamide, a potential positron emission tomography (PET) imaging agent. The core of this protocol is a late-stage nucleophilic aromatic substitution on a bespoke precursor molecule. We present a detailed, field-proven methodology, from the synthesis of the labeling precursor to the final formulation of the radiotracer for preclinical research. This guide is intended for researchers, scientists, and drug development professionals with experience in radiochemistry and PET tracer production. The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Novel Sulfonamide PET Tracer
Sulfonamide-based molecules are a cornerstone of medicinal chemistry, renowned for their ability to selectively inhibit enzymes such as carbonic anhydrases (CAs).[1][2][3] Carbonic anhydrase IX (CAIX) is a particularly compelling target for oncologic imaging. It is a transmembrane enzyme that is highly overexpressed in a variety of hypoxic tumors, including clear cell renal cell carcinoma, but has very limited expression in normal tissues.[4] This differential expression makes CAIX an excellent biomarker for developing targeted diagnostic agents. PET imaging offers a non-invasive, quantitative method to visualize and assess the expression of such biomarkers in vivo, providing critical information for diagnosis, staging, and therapy monitoring.[4][5]
While several PET tracers targeting CAIX have been developed, they often rely on chelator-based systems with metallic radionuclides like Gallium-68.[6][7][8] The development of a small molecule inhibitor directly labeled with Fluorine-18 (¹⁸F) offers several advantages. ¹⁸F is the most widely used PET radionuclide due to its near-ideal physical properties, including a 109.8-minute half-life that allows for multi-step syntheses and distribution, and low positron energy (635 keV) which results in high-resolution images.[9][10][11]
This application note details a proposed pathway for the radiosynthesis of [¹⁸F]2,2-Difluoro-2-phenylethane-1-sulfonamide. The strategy involves the synthesis of a nitro-substituted precursor, which facilitates a robust nucleophilic ¹⁸F-fluorination reaction.
Synthesis of the Radiolabeling Precursor
To achieve a successful late-stage radiofluorination, a suitable precursor molecule is required. This precursor must contain a good leaving group on the aromatic ring that can be displaced by [¹⁸F]fluoride under standard radiolabeling conditions. For this purpose, we propose the synthesis of 2,2-Difluoro-2-(4-nitrophenyl)ethane-1-sulfonamide . The nitro group is a well-established and highly effective leaving group for nucleophilic aromatic substitution (SₙAr) reactions with [¹⁸F]fluoride.[9][12]
The proposed multi-step synthesis of this precursor is outlined below. Each step is based on established, robust chemical transformations.
Diagram: Proposed Synthesis of the Radiolabeling Precursor
Caption: Proposed synthetic workflow for the radiolabeling precursor.
Protocol 2.1: Synthesis of 2,2-Difluoro-2-(4-nitrophenyl)ethane-1-sulfonamide
Materials and Reagents:
-
2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfite (Na₂SO₃)
-
Ethanol
-
Deionized Water
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Aqueous ammonia (28-30%)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)
Procedure:
Step 1: Synthesis of 2,2-Difluoro-2-(4-nitrophenyl)ethyl tosylate
-
Dissolve 2,2-Difluoro-2-(4-nitrophenyl)ethan-1-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor reaction completion by TLC.[11][13]
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tosylate.
Step 2: Synthesis of Sodium 2,2-difluoro-2-(4-nitrophenyl)ethane-1-sulfonate
-
In a round-bottom flask, dissolve the tosylate from Step 1 (1.0 eq.) in a mixture of ethanol and water (1:1 v/v).
-
Add sodium sulfite (1.2 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The sodium sulfonate salt may precipitate.
-
Concentrate the solvent under reduced pressure and use the crude salt directly in the next step.
Step 3: Synthesis of 2,2-Difluoro-2-(4-nitrophenyl)ethane-1-sulfonyl chloride
-
To the crude sodium sulfonate from Step 2, add thionyl chloride (5.0 eq.) and a catalytic amount of anhydrous DMF.
-
Heat the mixture to reflux for 2-3 hours. Caution: This reaction should be performed in a well-ventilated fume hood as it releases SO₂ and HCl gas.
-
After cooling, carefully quench the excess thionyl chloride by slowly pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfonyl chloride.
Step 4: Synthesis of 2,2-Difluoro-2-(4-nitrophenyl)ethane-1-sulfonamide (Precursor)
-
Dissolve the crude sulfonyl chloride from Step 3 in anhydrous THF and cool to 0 °C.
-
Slowly add excess aqueous ammonia (28-30%) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove THF and excess ammonia.
-
Extract the product into ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the final precursor by flash column chromatography or recrystallization to obtain a pure, well-characterized solid.[4][7]
Radiolabeling with [¹⁸F]Fluoride
The radiosynthesis of [¹⁸F]2,2-Difluoro-2-phenylethane-1-sulfonamide is achieved via a one-step nucleophilic aromatic substitution reaction on the nitro-precursor.
Diagram: Radiosynthesis Workflow
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. zyklotron-ag.de [zyklotron-ag.de]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. scispace.com [scispace.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 13. Comparison of quality control standards of PET radiopharmaceuticals for tumor in Pharmacopoeia of Europe, the United States and People’s Republic of China [jcps.bjmu.edu.cn]
Analytical methods for quantifying 2,2-Difluoro-2-phenylethane-1-sulfonamide in biological samples
Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Introduction & Analyte Characterization
This application note details a validated protocol for the quantification of 2,2-Difluoro-2-phenylethane-1-sulfonamide (DFPES) in plasma and tissue homogenates. This compound, characterized by a gem-difluoromethylene moiety adjacent to a lipophilic phenyl ring and a polar primary sulfonamide, represents a class of fluorinated bioisosteres often utilized to improve metabolic stability and membrane permeability in drug discovery.
The analytical challenge lies in balancing the retention of the polar sulfonamide head group while adequately resolving the lipophilic fluorinated tail from endogenous phospholipids. This protocol employs LC-MS/MS with Negative Electrospray Ionization (ESI-) as the primary detection mode, leveraging the acidity of the sulfonamide proton for enhanced selectivity and reduced background noise compared to positive mode.
Physicochemical Profile
| Property | Value (Theoretical) | Analytical Implication |
| Formula | C₈H₉F₂NO₂S | Precursor ion selection.[1] |
| Exact Mass | 221.03 g/mol | [M-H]⁻: 220.02 (Primary Quantifier) |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; suitable for Reversed-Phase LC. |
| pKa | ~9.8 - 10.5 (Sulfonamide NH₂) | Weakly acidic; ionizes well at high pH or in negative mode. |
| Key Moiety | -CF₂- (Gem-difluoro) | Increases lipophilicity; potential for unique retention on Fluorophenyl (PFP) columns. |
Experimental Workflow Diagram
The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Soft-Crash" extraction technique designed to minimize phospholipid breakthrough.
Caption: Optimized "Soft-Crash" extraction workflow for fluorinated sulfonamides.
Sample Preparation Protocol
Objective: Isolate DFPES while removing proteins and minimizing matrix effects. Rationale: While Solid Phase Extraction (SPE) is cleaner, a modified Protein Precipitation (PPT) is recommended for high-throughput screening of this specific small molecule due to its moderate LogP. We use acidified acetonitrile to ensure the sulfonamide remains neutral during precipitation, preventing co-precipitation with proteins.
Reagents
-
Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Internal Standard (IS): Tolbutamide or a deuterated analog (e.g., Sulfanilamide-d4).
-
Reconstitution Solvent: 10 mM Ammonium Acetate : Methanol (80:20 v/v).
Step-by-Step Procedure
-
Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex gently for 10 sec.
-
Precipitation: Add 200 µL of ice-cold Extraction Solvent .
-
Critical Step: The ratio of 1:4 (Sample:Solvent) is optimal for precipitating >98% of plasma proteins.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Note: Do not disturb the pellet. If sensitivity is an issue, evaporate under Nitrogen at 40°C and reconstitute in 80 µL of Reconstitution Solvent (Concentration factor ~2x).
-
-
Injection: Inject 5-10 µL into the LC-MS/MS system.
LC-MS/MS Analytical Conditions
Rationale:
-
Column Choice: A Pentafluorophenyl (PFP) column is strongly recommended over standard C18. The "fluorine-fluorine" interaction and
- interactions between the PFP stationary phase and the analyte's difluorophenyl group provide superior selectivity and peak shape. -
Ionization: Negative mode (ESI-) is selected. Sulfonamides readily deprotonate ([M-H]⁻), offering cleaner baselines than Positive mode where adducts ([M+Na]⁺) often complicate quantification.
Chromatography (HPLC/UPLC)
-
Column: Kinetex F5 or Pursuit PFP (2.1 x 50 mm, 2.6 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native ~6.8).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 3.00 | 90 | Elution Gradient |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 5.50 | 10 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Negative Mode.
-
Spray Voltage: -2500 V.
-
Capillary Temp: 350°C.
-
Gas settings: Optimized for specific instrument (e.g., Sheath 40, Aux 10).
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Mechanism |
|---|---|---|---|---|---|
| DFPES | 220.0 | 78.0 | 25 | Quantifier | Loss of SO₂NH₂ + CF₂ cleavage (Phenyl radical) |
| DFPES | 220.0 | 156.0 | 15 | Qualifier | Loss of SO₂ (Rearrangement) |
| IS | Varies | Varies | Opt | Normalization | - |
Note: The transition 220.0 -> 78.0 corresponds to the stable phenyl anion/radical formed after the collapse of the sulfonyl and difluoro alkyl chain, a common fragmentation pathway for this class.
Method Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
Selectivity & Specificity
-
Protocol: Analyze 6 lots of blank plasma.
-
Acceptance: Interference at the retention time of DFPES must be < 20% of the LLOQ response.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting:
linear regression. -
Criterion: Correlation coefficient (
) > 0.99.
Matrix Effect (ME) & Recovery (RE)
Since fluorinated compounds can suffer from ion suppression by phospholipids:
-
Experiment: Compare post-extraction spike response (A) vs. neat solution response (B).
-
Calculation:
. -
Target: ME should be within ±15%. If suppression >20% is observed, switch from Protein Precipitation to Phospholipid Removal Plates (e.g., Ostro™ or HybridSPE) .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Acetate buffer strength to 20mM or switch to a core-shell PFP column. |
| Low Sensitivity | Poor ionization in ESI-. | Check pH of Mobile Phase A. Ensure it is > 5.0 to facilitate deprotonation. Alternatively, test ESI+ (222.0 -> 143.0). |
| Retention Shift | Column contamination. | Fluorinated compounds "stick" to system components. Perform a high-organic wash (50:50 ACN:IPA) between batches. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Tölgyesi, Á., et al. (2019). Determination of sulfonamides in animal tissues by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link (Contextual grounding on sulfonamide fragmentation).
- Moldoveanu, S. C., & David, V. (2017). Selection of the HPLC Method in Chemical Analysis. Elsevier.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
Sources
Formulation of 2,2-Difluoro-2-phenylethane-1-sulfonamide for in vivo studies
Application Note: Formulation of 2,2-Difluoro-2-phenylethane-1-sulfonamide (DFPES) for In Vivo Studies
Executive Summary & Compound Analysis
2,2-Difluoro-2-phenylethane-1-sulfonamide (referred to herein as DFPES ) presents a classic challenge in medicinal chemistry: a promising pharmacophore compromised by poor aqueous solubility.
-
Structural Implications: The molecule consists of a lipophilic tail (
) and a polar sulfonamide head group ( ). The geminal difluoro group ( ) imparts significant metabolic stability and lipophilicity (increasing LogP) but reduces water solubility compared to non-fluorinated analogs. -
Acid-Base Profile: Primary sulfonamides are weak acids (
). The electron-withdrawing effect of the -difluoro group may slightly increase acidity, but likely not enough to render the molecule soluble at physiological pH (7.4) without assistance. -
Formulation Imperative: Simple saline suspensions will result in erratic bioavailability and vessel irritation. This guide prioritizes Hydroxypropyl-
-Cyclodextrin (HP CD) complexation and PEG-based co-solvent systems to ensure linear pharmacokinetics.
Pre-Formulation Characterization
Before attempting in vivo dosing, you must validate the physicochemical baseline. Do not rely on calculated values alone.
Table 1: Predicted Physicochemical Properties & Target Specs
| Property | Predicted Value | Method for Validation | Impact on Formulation |
| LogP | ~2.5 – 3.2 | Shake-flask (Octanol/Water) | High LogP requires surfactants or cyclodextrins. |
| pKa | ~9.5 – 10.1 | Potentiometric Titration | Solubility increases only at pH > 9.0 (too high for IV). |
| Melting Point | >120°C | DSC (Differential Scanning Calorimetry) | High MP indicates high lattice energy; difficult to dissolve. |
| Aq. Solubility | < 50 | Kinetic Solubility (PBS pH 7.4) | Critical: Must be improved >200-fold for IV dosing. |
Formulation Decision Matrix
Use the following logic flow to select the appropriate vehicle based on your study type.
Figure 1: Decision tree for selecting the optimal vehicle based on administration route and dosage requirements.
Detailed Protocols
Protocol A: "Gold Standard" IV Formulation (Cyclodextrin)
Recommended for: PK studies, repeat-dose toxicity, and preventing phlebitis.
Mechanism: The hydrophobic
Materials:
-
DFPES (Micronized preferred)
-
2-Hydroxypropyl-
-cyclodextrin (HP CD) (Pharma Grade) -
Sterile Water for Injection (WFI)
-
0.22
m PVDF Syringe Filter
Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) HP
CD stock solution in WFI. Stir until clear. -
Weighing: Weigh the required amount of DFPES into a glass vial (Target: 1–5 mg/mL).
-
Wetting: Add the HP
CD solution to the DFPES powder. -
Sonication: Sonicate at 40°C for 20–30 minutes. The solution should turn clear.
-
Troubleshooting: If particles remain, adjust pH to 8.0 using 0.1N NaOH to assist initial dissolution, then back-titrate to pH 7.4 with 0.1N HCl. The complex, once formed, often remains stable at physiological pH.
-
-
Filtration: Filter through a 0.22
m PVDF filter to ensure sterility. -
Stability: Use within 24 hours.
Protocol B: Co-Solvent Formulation (DMSO/PEG)
Recommended for: Acute, single-dose PK screening where solubility is stubborn. Warning: DMSO can cause histamine release in dogs and local irritation in rodents.
Materials:
-
Dimethyl Sulfoxide (DMSO) - Anhydrous
-
PEG 400 (Polyethylene Glycol 400)
-
Saline (0.9% NaCl)
Recipe (10 mg/mL target):
-
5% DMSO
-
40% PEG 400
-
55% Saline
Procedure:
-
Dissolve: Dissolve DFPES completely in 100% DMSO (Volume = 5% of total). This is the "concentrate."
-
Stabilize: Add PEG 400 (Volume = 40% of total) to the DMSO concentrate. Vortex mix.
-
Dilute: Slowly add warm (37°C) Saline (Volume = 55% of total) while vortexing vigorously.
-
Critical: Adding saline too fast will cause the DFPES to "crash out" (precipitate). If cloudiness occurs, the formulation has failed.
-
-
Dosing: Administer immediately (within 1 hour).
Protocol C: Oral Suspension (High Dose Efficacy)
Recommended for: High dose (>30 mg/kg) efficacy studies where solubility limits are exceeded.
Vehicle: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in water.
Procedure:
-
Trituration: Place DFPES powder in a mortar. Add Tween 80 dropwise and grind to a smooth paste.
-
Dispersion: Slowly add the Methylcellulose solution while grinding (geometric dilution) to ensure a homogeneous suspension.
-
Homogenization: Briefly homogenize (Polytron) if aggregates persist.
-
Dosing: Shake well before drawing into the gavage needle.
Quality Control (QC) & Validation
Never assume a clear solution contains the target concentration. Lipophilic compounds can adsorb to plastic tubes and filters.
HPLC Validation Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Phenyl absorption).
-
Acceptance Criteria: The filtered formulation must show 90–110% of the theoretical concentration.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction of sulfonamides).
- Supuran, C. T. (2008). Carbonic anhydrase inhibitors: Bioorganic and medicinal chemistry of the sulfonamide pharmacophore. Bioorganic & Medicinal Chemistry Letters.
-
FDA Inactive Ingredient Database.
CD and PEG400 in IV formulations. Link - Perlovich, G. L., et al. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes. Journal of Chemical & Engineering Data. (Thermodynamic basis for sulfonamide solubility).
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Difluoro-2-phenylethane-1-sulfonamide
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of heavily fluorinated pharmacophores. 2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4) presents a unique set of physicochemical hurdles. Synthesized typically via the amination of 2,2-difluoro-2-phenylethane-1-sulfonyl chloride or fluoride, the crude reaction matrix often contains unreacted precursors, hydrolyzed sulfonic acids, and closely related mono-fluorinated or unfluorinated analogs[1][2].
The core challenge lies in the molecular structure: the highly polar primary sulfonamide group (-SO₂NH₂) dominates normal-phase interactions, masking the subtle lipophilic and electronic differences imparted by the α,α-difluoro motif. This guide is designed to help you troubleshoot these specific bottlenecks using causality-driven methodologies.
Troubleshooting Guides & FAQs
Q1: My normal-phase silica column is failing to resolve the mono-fluoro and di-fluoro sulfonamide analogs. Why are they co-eluting, and what is the alternative? Causality & Solution: On bare normal-phase silica, chromatographic retention is overwhelmingly driven by hydrogen bonding between the silica surface silanols and the primary sulfonamide group. Because both the mono- and di-fluoro analogs possess this identical, highly polar functional group, their interaction with the stationary phase is virtually indistinguishable[1]. The fluorine atoms only slightly alter the overall dipole moment, making normal-phase resolution nearly impossible. Alternative: You must switch to a separation mode that exploits hydrophobic and fluorophilic differences. Reverse-Phase Liquid Chromatography (RP-HPLC) utilizing a C18 column is highly effective, as the additional fluorine atom decreases the basicity of adjacent groups and alters the molecule's lipophilicity[3]. For superior resolution and throughput, Supercritical Fluid Chromatography (SFC) is recommended. SFC provides excellent desolvation efficiency and, when paired with a fluorinated stationary phase, leverages specific fluorous-fluorous interactions to cleanly separate the isomers[4].
Q2: My NMR shows significant contamination from 2,2-difluoro-2-phenylethane-1-sulfonic acid. How do I remove this without losing my target sulfonamide? Causality & Solution: Sulfonyl halides easily hydrolyze to sulfonic acids during aqueous workup or if the ammonia source contains trace moisture[2]. Sulfonic acids are strong acids (pKa < 1), whereas primary sulfonamides are very weak acids (pKa ~ 10). Do not attempt to separate these by chromatography initially. Instead, exploit this massive pKa gap using a pH-controlled liquid-liquid extraction. By washing your organic phase with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (pH ~ 8), the sulfonic acid is quantitatively deprotonated into its water-soluble sulfonate salt. The target sulfonamide remains fully protonated and partitions safely into the organic layer.
Q3: Is there a reliable crystallization method to polish the final product and remove trace organic impurities? Causality & Solution: Yes. Fluorinated compounds often exhibit unique solubility profiles—they are highly soluble in halogenated solvents but largely insoluble in aliphatic hydrocarbons. A proven method for polishing fluorinated phenyl sulfone derivatives is recrystallization from a binary mixture of methylene chloride (dichloromethane) and hexanes[5]. The compound dissolves in refluxing methylene chloride, and hexanes act as an anti-solvent to induce selective crystallization of the di-fluoro product upon cooling[5].
Quantitative Data: Chromatographic Method Comparison
To aid in your column selection, the following table summarizes the performance of various chromatographic techniques for resolving fluorinated sulfonamide mixtures.
| Method | Stationary Phase | Mobile Phase | Resolution ( | Throughput | Primary Retention Mechanism |
| Normal Phase (Flash) | Bare Silica (SiO₂) | Hexane / EtOAc | < 0.5 (Co-elution) | High | Hydrogen bonding (-SO₂NH₂) |
| RP-HPLC | Luna C18 | Acetonitrile / Water | 1.5 - 2.0 (Baseline) | Low/Medium | Hydrophobic partitioning |
| SFC | Pentafluorophenyl (PFP) | CO₂ / Methanol | > 2.5 (Excellent) | Very High | Fluorous-fluorous interactions |
Experimental Protocols
The following self-validating protocols provide step-by-step instructions for the complete purification workflow.
Protocol A: Selective Liquid-Liquid Extraction of Sulfonic Acid Impurities
-
Dissolution : Dissolve the crude 2,2-difluoro-2-phenylethane-1-sulfonamide mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude material).
-
Partitioning : Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.
-
Neutralization : Vigorously shake the funnel. Critical Step: Vent frequently to release CO₂ gas generated from the neutralization of the sulfonic acid.
-
Phase Separation : Allow the phases to separate. The lower organic layer (DCM) contains the target sulfonamide.
-
Validation : Verify the pH of the upper aqueous layer using pH paper; it must remain basic (pH > 7) to ensure complete deprotonation of the sulfonic acid.
-
Recovery : Drain the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Isomer Resolution via Supercritical Fluid Chromatography (SFC)
-
Sample Prep : Reconstitute the enriched sulfonamide mixture in HPLC-grade Methanol at a concentration of 20 mg/mL.
-
System Setup : Utilize a preparative SFC system equipped with a Pentafluorophenyl (PFP) stationary phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Gradient Elution : Set the mobile phase to a gradient of CO₂ and Methanol (starting at 5% MeOH, ramping to 25% over 15 minutes).
-
Thermodynamic Control : Maintain a backpressure of 120 bar and a column temperature of 40 °C to ensure optimal desolvation and density of the supercritical CO₂[4].
-
Detection & Collection : Monitor elution via UV detection at 210 nm. The mono-fluoro isomer will typically elute prior to the di-fluoro product due to lower fluorophilic retention. Collect fractions and analyze via ¹⁹F NMR.
Protocol C: Recrystallization Polish
-
Dissolution : Place the SFC-purified 2,2-difluoro-2-phenylethane-1-sulfonamide in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of DCM and heat to a gentle reflux (approx. 40 °C) until the solid completely dissolves[5].
-
Anti-Solvent Addition : While maintaining reflux, add Hexanes dropwise through the top of the condenser until the solution becomes slightly cloudy (the cloud point)[5].
-
Equilibration : Add 1-2 drops of DCM until the solution just turns clear again.
-
Crystallization : Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour to maximize crystallization yield[5].
-
Isolation : Collect the colorless crystals via vacuum filtration on a Büchner funnel and wash with cold (0 °C) hexanes.
Workflow Visualizations
Caption: Workflow for the isolation and purification of 2,2-Difluoro-2-phenylethane-1-sulfonamide.
Caption: Decision tree for selecting the appropriate purification technique based on impurity profile.
References
1.[5] Title : Fluoromethyl Phenyl Sulfone (Org. Synth. 2013, 90, 130). Source : orgsyn.org. URL : 2.[1] Title : Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC. Source : nih.gov. URL : 3.[3] Title : Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed. Source : nih.gov. URL : 4.[4] Title : Nontarget and Suspect Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography - PMC. Source : nih.gov. URL : 5.[2] Title : Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry. Source : acs.org. URL : 6. Title : chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 113) @ ChemBuyersGuide.com, Inc.. Source : chembuyersguide.com. URL : 7. Title : Phenylethan | Sigma-Aldrich. Source : sigmaaldrich.com. URL :
Sources
- 1. Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nontarget and Suspect Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 2,2-Difluoro-2-phenylethane-1-sulfonamide
Welcome to the technical support center for 2,2-Difluoro-2-phenylethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the solubility challenges commonly encountered with this and structurally similar compounds during in-vitro and in-vivo assays. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles, ensuring the integrity and reproducibility of your experimental results.
Understanding the Challenge: The Physicochemical Profile
2,2-Difluoro-2-phenylethane-1-sulfonamide possesses a molecular structure that presents inherent solubility challenges. The phenyl ring and difluoro-substituents contribute to its lipophilicity, while the sulfonamide group offers some polarity. This combination often leads to poor aqueous solubility, a common hurdle for many new chemical entities in drug discovery pipelines.[1][2] Overcoming this is critical, as poor solubility can lead to underestimated efficacy, inaccurate toxicity assessments, and unreliable structure-activity relationships (SAR).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues encountered when working with 2,2-Difluoro-2-phenylethane-1-sulfonamide.
Q1: My compound is precipitating out of my aqueous assay buffer after dilution from a DMSO stock. What is happening and how can I prevent this?
A1: This is a classic case of a compound exceeding its kinetic solubility.[3] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of compounds, its miscibility with water can be a double-edged sword.[4] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution as it is no longer in a favorable solvent environment.[5]
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% to minimize both direct cytotoxic effects and the risk of precipitation.[6]
-
Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO.[6] This gradual reduction in compound concentration can help prevent abrupt precipitation.
-
Optimize the Dilution Method: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, try adding the buffer to the DMSO stock solution with vigorous mixing. This can sometimes help to better disperse the compound.
-
Consider Co-solvents: The inclusion of a co-solvent in your final assay buffer can significantly improve the solubility of your compound.
dot
Caption: Decision tree for addressing precipitation from DMSO stock.
Q2: What are the best co-solvents to use for improving the solubility of 2,2-Difluoro-2-phenylethane-1-sulfonamide in my assays?
A2: The choice of co-solvent depends on the specific requirements of your assay, particularly cell-based versus biochemical assays. Here are some commonly used and effective options:
| Co-Solvent | Typical Starting Concentration | Pros | Cons |
| Polyethylene Glycol (PEG) 300/400 | 1-10% | Generally well-tolerated in cell-based assays at low concentrations; effective at increasing solubility.[7][8] | Can be viscous at higher concentrations. |
| Ethanol | 1-5% | Effective for many compounds. | Can have biological effects and toxicity at higher concentrations.[7] |
| Propylene Glycol (PG) | 1-10% | Good solubilizing agent.[8] | Can be viscous. |
Experimental Protocol: Co-solvent Screening
-
Prepare a 10 mM stock solution of 2,2-Difluoro-2-phenylethane-1-sulfonamide in 100% DMSO.
-
Prepare a series of your standard aqueous assay buffers, each containing a different co-solvent (e.g., 5% PEG 400, 2% Ethanol, 5% PG). Include a buffer with no co-solvent as a control.
-
Add the DMSO stock to each buffer to achieve the desired final compound concentration (e.g., 10 µM), ensuring the final DMSO concentration is consistent across all conditions (e.g., 0.1%).
-
Incubate at the assay temperature for a set period (e.g., 1 hour).
-
Visually inspect for any precipitation. For a more quantitative assessment, you can measure the amount of soluble compound by techniques like HPLC after centrifugation or filtration.
Q3: Can adjusting the pH of my assay buffer help with solubility?
A3: Yes, pH can have a significant impact on the solubility of ionizable compounds. Sulfonamides are weakly acidic, and their solubility can increase at higher pH values due to the formation of more soluble ionized salts.[9][10]
Considerations:
-
pKa of the Sulfonamide: The pKa of the sulfonamide group will determine the pH range over which its ionization state changes.
-
Assay Compatibility: Ensure that any pH adjustments are compatible with the biological system you are studying (e.g., enzyme activity, cell viability). Most biological assays are performed at a physiological pH of around 7.4.
-
Experimental Verification: The effect of pH on the solubility of 2,2-Difluoro-2-phenylethane-1-sulfonamide should be experimentally determined. A simple experiment would be to measure its solubility in buffers of varying pH (e.g., pH 6.0, 7.4, and 8.0).
dot
Caption: Effect of pH on sulfonamide solubility.
Q4: I've heard about using cyclodextrins. How do they work and are they suitable for my experiments?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, effectively increasing their aqueous solubility.[11] They are generally well-tolerated in many biological systems.
Types of Cyclodextrins:
-
Beta-cyclodextrin (β-CD): Commonly used, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Modified cyclodextrins with significantly higher aqueous solubility and are often preferred for pharmaceutical applications.
When to Consider Cyclodextrins:
-
When co-solvents are not providing sufficient solubility or are interfering with the assay.
-
For in-vivo studies where they can improve bioavailability.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1%, 2%, 5% w/v) in your assay buffer.
-
Add an excess of 2,2-Difluoro-2-phenylethane-1-sulfonamide to each cyclodextrin solution.
-
Shake or sonicate the mixtures for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge or filter the samples to remove any undissolved compound.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Advanced Troubleshooting: Kinetic vs. Thermodynamic Solubility
It is crucial to understand the difference between kinetic and thermodynamic solubility to design robust experiments.[12][13]
-
Kinetic Solubility: This is a measure of how much of a compound can be dissolved when it is rapidly introduced into a solution, typically from a DMSO stock. This is what is most relevant when you observe precipitation upon dilution.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a more fundamental property of the molecule.[13]
For early-stage drug discovery and high-throughput screening, optimizing for kinetic solubility is often the primary goal. However, for later-stage development and formulation, understanding the thermodynamic solubility is essential.
dot
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. raytor.com [raytor.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. ovid.com [ovid.com]
- 10. bmj.com [bmj.com]
- 11. academicjournals.org [academicjournals.org]
- 12. ovid.com [ovid.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Handling and Stability of 2,2-Difluoro-2-phenylethane-1-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4).
This compound is a highly specialized fluorinated building block, frequently utilized in the development of isoform-selective carbonic anhydrase inhibitors[1] and novel PET radiotracers[2]. However, the unique stereoelectronic environment created by the strongly electron-withdrawing difluoromethylene (-CF₂-) and sulfonamide (-SO₂NH₂) groups flanking a methylene (-CH₂-) bridge introduces specific stability and solubility challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental integrity.
Solvent Compatibility & Stability Matrix
Understanding the thermodynamic solubility and chemical stability of this compound is the first step in preventing downstream assay failures. The table below summarizes quantitative data and causal observations for common laboratory solvents.
| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) | Recommended Use | Causal Notes |
| Anhydrous DMSO | > 50 | > 99% | Primary Stock | Highly soluble due to lipophilicity. Must be kept strictly anhydrous to prevent base-catalyzed degradation. |
| Methanol (MeOH) | 10 - 20 | > 98% | LC-MS Prep | Good solubility; the protic nature stabilizes anionic intermediates, reducing degradation risk at neutral pH. |
| Acetonitrile (MeCN) | 20 - 30 | > 99% | HPLC Mobile Phase | Excellent stability; lacks the basic amine impurities typically found in other aprotic solvents. |
| DMF | > 50 | < 90% | Avoid | Trace dimethylamine (a common degradation product of DMF) acts as a base, triggering rapid defluorination. |
| Aqueous Buffer (pH 7.4) | < 0.1 | > 95% | Final Assay | Poor thermodynamic solubility. Requires a controlled step-down dilution protocol to prevent precipitation. |
Troubleshooting Guides & FAQs
Q1: Why does my DMSO stock solution show new peaks in LC-MS/NMR after a few weeks of storage? Answer: The causality behind this degradation lies in the extreme acidity of the -CH₂- protons, which are sandwiched between two strongly electron-withdrawing groups (-CF₂- and -SO₂NH₂). DMSO is highly hygroscopic; repeated opening of the vial introduces atmospheric moisture. Trace water, or basic impurities often found in lower-grade solvents, can act as a weak base. This triggers an E1cB (Elimination Unimolecular conjugate Base) mechanism[3][4]. The base abstracts a proton from the -CH₂- group, forming a stabilized carbanion. This intermediate rapidly undergoes alpha-elimination of a fluoride ion, resulting in a defluorinated alkene byproduct (1-fluoro-2-phenylethene-1-sulfonamide). To prevent this, always use anhydrous DMSO and store in single-use aliquots.
Q2: I observe precipitation (solvent crash-out) when diluting the DMSO stock into my aqueous assay buffer. How can I prevent this? Answer: This is a classic thermodynamic solubility issue. The compound has high lipophilicity due to the phenyl and CF₂ groups, making it highly soluble in polar aprotic solvents but poorly soluble in water. When a high-concentration DMSO stock (e.g., 50 mM) is rapidly injected into an aqueous buffer, the local concentration of the compound exceeds its aqueous thermodynamic solubility limit before the DMSO can diffuse, causing nucleation and precipitation. To solve this, employ the "step-down" dilution protocol detailed in Section 3.
Q3: Can I use basic buffers (pH > 8.5) for my in vitro assays with this compound? Answer: Proceed with extreme caution. While primary sulfonamides have a pKa of approximately 10 and will simply deprotonate to form a soluble, stable anion at high pH, the competing reaction is the aforementioned E1cB defluorination of the -CF₂-CH₂- motif[4]. In aqueous basic buffers, hydroxide ions can attack the acidic methylene bridge. If your assay strictly requires pH > 8.5, minimize the incubation time at room temperature and keep the solutions on ice until the assay commences.
Experimental Protocols
To ensure a self-validating system where errors are minimized by design, follow these step-by-step methodologies.
Protocol A: High-Fidelity Preparation and Storage of DMSO Stock Solutions
-
Equilibration: Allow the lyophilized vial of 2,2-Difluoro-2-phenylethane-1-sulfonamide to equilibrate to room temperature in a desiccator for 30 minutes to prevent moisture condensation on the cold powder.
-
Solvent Preparation: Purge a new, sealed vial of anhydrous, amine-free DMSO (≥99.9% purity) with Argon gas for 1 minute.
-
Dissolution: Add the required volume of Argon-purged DMSO to the powder to achieve a 10 mM to 50 mM stock concentration. Vortex gently until complete dissolution is achieved.
-
Aliquotting: Divide the stock solution into single-use low-bind microcentrifuge tubes (e.g., 20 µL per tube). This completely eliminates freeze-thaw cycles, which are the primary driver of moisture introduction[1].
-
Storage: Blanket each aliquot with Argon before sealing, and store immediately at -20°C or -80°C.
Protocol B: Controlled Aqueous Dilution for in vitro Assays
-
Thawing: Thaw a single-use DMSO aliquot at room temperature (25°C). Do not use localized heat sources (like a heat block), as heat accelerates degradation.
-
Intermediate Dilution: Prepare an intermediate dilution buffer containing a solubilizing agent (e.g., 5% Tween-20, 10% PEG-400, or 10% DMSO in PBS).
-
Dropwise Addition: Using a high-precision pipette, add the DMSO stock dropwise into the intermediate buffer while continuously vortexing at medium speed. This mechanical dispersion prevents high local concentrations and subsequent nucleation.
-
Final Dilution: Perform the final dilution into the assay buffer (maintaining <1% final DMSO concentration) immediately prior to the addition of biological reagents.
Mechanistic & Workflow Visualizations
Fig 1: Base-catalyzed E1cB degradation pathway of 2,2-Difluoro-2-phenylethane-1-sulfonamide.
Fig 2: Optimal workflow for preparing and handling high-fidelity DMSO stock solutions.
References
-
Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. ACS Chemical Biology (via PMC). URL:[Link][1]
-
Design, synthesis and evaluation of F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging. Journal of Enzyme Inhibition and Medicinal Chemistry (via Semantic Scholar). URL:[Link][2]
-
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters (ACS Publications). URL:[Link][3]
-
Elimination Reactions (E1cB Mechanism and Stereochemistry). M G Science College. URL: [Link][4]
Sources
Technical Support Center: Crystallization of 2,2-Difluoro-2-phenylethane-1-sulfonamide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4, Molecular Weight: 221.22)[1][2].
Diagnostic Overview
Crystallizing this specific building block presents unique physicochemical challenges. The molecule features a highly lipophilic difluoromethylene (-CF₂-) group adjacent to a phenyl ring, paired with a highly polar primary sulfonamide (-SO₂NH₂) group. This dichotomy often leads to two major crystallization failures:
-
Liquid-Liquid Phase Separation (LLPS): The lipophilic backbone alters the solubility profile in polar solvent mixtures, causing the system to form a solute-rich emulsion (oiling out) rather than a crystalline solid[3][4].
-
Polymorphism and Solvate Formation: The primary sulfonamide group acts as a dual hydrogen-bond donor and acceptor. Depending on the kinetics of your cooling profile, it can form competing N-H···O dimer (cyclic) or catemer (chain) synthons, leading to mixed polymorphs or the trapping of polar solvents within the crystal lattice[5][6].
Troubleshooting Guide (FAQs)
Q1: My crystallization yields a sticky, gum-like oil instead of solid crystals. What is happening and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3]. This occurs when your cooling trajectory crosses the binodal curve before the solubility curve. Because the energy barrier for droplet formation is significantly lower than for rigid crystal lattice formation, the compound separates into a solute-rich liquid phase[7].
-
The Fix: You must kinetically favor crystal nucleation. Switch from highly polar solvent mixtures (like Ethanol/Water) to a moderately polar/non-polar system (e.g., Isopropyl Acetate/n-Heptane). More importantly, introduce seed crystals at the metastable zone and reduce your cooling rate to ≤ 0.1 °C/min to prevent supersaturation spikes[3].
Q2: I am getting inconsistent melting points across different batches. Are these chemical impurities? A: If your HPLC purity is high but melting points vary, you are likely isolating different polymorphs. Sulfonamides are notorious for synthon polymorphism[5]. Fast cooling often yields a metastable kinetic polymorph driven by catemer hydrogen-bonding chains, while slow cooling yields the thermodynamically stable dimer-motif polymorph[6][8].
-
The Fix: Implement a slurry maturation protocol (see Protocol B). Suspending the mixed-polymorph powder in a solvent where it has low-but-measurable solubility allows dissolution-recrystallization dynamics to thermodynamically drive the entire batch to the most stable polymorph.
Q3: My NMR shows residual ethyl acetate that won't dry out, even under high vacuum at elevated temperatures. Is it trapped? A: Yes. The sulfonamide group's strong H-bonding network can trap polar hydrogen-bond acceptors (like ethyl acetate or alcohols) within the crystal lattice, forming a stable solvate[9].
-
The Fix: Avoid using strong H-bond accepting solvents as your primary antisolvent. Switch to non-polar, non-coordinating antisolvents like n-Heptane or Toluene, which cannot be incorporated into the sulfonamide H-bond network.
Experimental Protocols
Every protocol below is designed as a self-validating system to ensure reproducibility and thermodynamic control.
Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)
This protocol is engineered to bypass the spinodal decomposition boundary that causes oiling out.
-
Dissolution: Dissolve 2,2-Difluoro-2-phenylethane-1-sulfonamide in Isopropyl Acetate (IPAc) at 60 °C (approx. 5 volumes).
-
Causality: IPAc provides high solubility without forming strong solvates.
-
Validation Check: Visually confirm a completely clear solution. If cloudy, filter through a 0.22 µm PTFE membrane.
-
-
Metastable Zone Identification: Slowly add n-Heptane dropwise until the solution becomes faintly turbid. Immediately raise the temperature by 2 °C.
-
Causality: The turbidity indicates you have crossed the solubility curve. Raising the temperature slightly brings the system back into the metastable zone.
-
Validation Check: The solution must clarify within 5 minutes.
-
-
Seeding: Add 1-2 wt% of pure crystalline seeds of the desired polymorph.
-
Causality: Seeding provides a pre-formed lattice, bypassing the high activation energy of primary nucleation and preventing the system from reaching the LLPS boundary[3].
-
Validation Check: Hold the temperature for 30 minutes. Seed persistence (crystals remaining visible and not dissolving) validates that the system is correctly positioned in the metastable zone.
-
-
Controlled Cooling: Cool the reactor to 5 °C at a strict rate of 0.1 °C/min.
-
Causality: A slow cooling rate ensures that solute molecules integrate into the growing crystal lattice faster than supersaturation builds up.
-
Validation Check: Periodic sampling under a polarized light microscope should reveal birefringent crystals with no spherical oil droplets.
-
-
Isolation: Filter the suspension and wash the cake with 2 volumes of cold n-Heptane. Dry under vacuum at 40 °C.
Protocol B: Slurry Maturation (Polymorph Control)
Use this protocol to rescue batches with mixed polymorphs or inconsistent melting points.
-
Suspension: Suspend the isolated powder in a 1:1 mixture of IPAc/n-Heptane (10 volumes) at 25 °C.
-
Causality: This solvent ratio provides just enough solubility to allow continuous dissolution of the metastable form and precipitation of the stable form.
-
Validation Check: The mixture must remain a mobile slurry; if it fully dissolves, add more n-Heptane.
-
-
Thermodynamic Agitation: Stir aggressively (500 rpm) for 48 hours.
-
Causality: Polymorph conversion is governed by Ostwald's rule of stages. Extended agitation provides the activation energy required for the system to reach the thermodynamic sink.
-
-
In-Process Monitoring & Isolation:
-
Validation Check: Extract a 1 mL sample, filter, and analyze via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak validates polymorphic purity. Once confirmed, filter the bulk slurry and dry.
-
Crystallization Data Summary
The following table summarizes the causal relationship between solvent choices, cooling rates, and the resulting physical state of 2,2-Difluoro-2-phenylethane-1-sulfonamide.
| Solvent System | Volume Ratio | Cooling Rate | LLPS (Oiling Out) Risk | Dominant Solid State | Yield (%) |
| Ethanol / Water | 1:1 | Fast (1.0 °C/min) | Critical | Emulsion / Gum | N/A |
| Ethyl Acetate / Heptane | 1:2 | Medium (0.5 °C/min) | Moderate | Form II (Solvate) | 65% |
| IPAc / Heptane | 1:3 | Slow (0.1 °C/min) | Low | Form I (Stable) | 88% |
| Toluene | N/A | Slow (0.1 °C/min) | Low | Form I (Stable) | 72% |
Workflow Visualization
Fig 1: Troubleshooting workflow for 2,2-Difluoro-2-phenylethane-1-sulfonamide crystallization.
References
- Sigma-Aldrich. "2,2-difluoro-2-phenylethane-1-sulfonamide." sigmaaldrich.com.
- BLD Pharm. "1601796-02-4 | 2,2-Difluoro-2-phenylethane-1-sulfonamide." bldpharm.com.
- Mettler Toledo. "Oiling Out in Crystallization." mt.com.
- Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." mt.com.
- Langmuir (ACS). "Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis." acs.org.
- Crystal Growth & Design (ACS). "Polymorphism in Secondary Benzene Sulfonamides." acs.org.
- Journal of Computer-Aided Molecular Design. "Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations." nih.gov.
- Publications of the IAS Fellows. "Polymorphism in secondary benzene sulfonamides." ias.ac.in.
Sources
- 1. Phenylethan | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1601796-02-4|2,2-Difluoro-2-phenylethane-1-sulfonamide|BLD Pharm [bldpharm.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymorphism in secondary benzene sulfonamides - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonamide Derivatives
Introduction
The incorporation of the difluoromethylene (-CF₂-) group into aliphatic sulfonamides is a highly sought-after modification in drug discovery. It acts as a lipophilic bioisostere that enhances metabolic stability and membrane permeability. However, synthesizing 2,2-difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4) presents severe mechanistic challenges. The strong electron-withdrawing nature and steric bulk of the -CF₂- group drastically reduce the reactivity of adjacent carbons toward nucleophilic substitution, while increasing the acidity of adjacent protons, leading to unwanted elimination or hydrolysis side-reactions.
This guide provides a validated, self-consistent troubleshooting framework and optimized protocols for the 4-step synthesis of 2,2-difluoro-2-phenylethane-1-sulfonamide from ethyl 2,2-difluoro-2-phenylacetate.
Process Workflow Visualization
Figure 1: Optimized 4-step synthetic workflow for 2,2-Difluoro-2-phenylethane-1-sulfonamide.
Quantitative Data Summaries
Table 1: Catalyst and Condition Screening for Ester Reduction to 2,2-Difluoro-2-phenylethanol
| Method | Reagents / Catalyst | Temp (°C) | Time / Residence | Yield (%) | Primary Issue / Observation |
| Batch | NaBH₄ (2.0 eq), EtOH | 25 | 24 h | 45 | Sluggish kinetics; significant ester hydrolysis |
| Batch | LiAlH₄ (1.5 eq), THF | 0 to 25 | 4 h | 88 | High exotherm; hazardous for scale-up |
| Flow | Ru-MACHO (0.065 mol%), H₂ (20 bar) | 60 | 25 min | 98 | Optimal; sustainable; high purity |
Table 2: Leaving Group Effects on S_N2 Thioacetylation at the CF₂-Adjacent Carbon
| Leaving Group | Reagents | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Chloride (-Cl) | KSAc (1.5 eq) | DMF | 80 | <5 | Unreactive due to CF₂ electron withdrawal |
| Mesylate (-OMs) | KSAc (1.5 eq) | DMF | 80 | 25 | Competing elimination; slow kinetics |
| Triflate (-OTf) | KSAc (1.5 eq) | DMF | 0 to 25 | 92 | Highly efficient; requires immediate use |
Troubleshooting & FAQs
Q1: Why is my ester reduction to 2,2-difluoro-2-phenylethanol yielding primarily unreacted starting material or degradation products when using NaBH₄? A1: The strongly electron-withdrawing -CF₂- group deactivates the adjacent ester carbonyl toward mild hydride sources like NaBH₄, leading to sluggish kinetics and competing ester hydrolysis. While LiAlH₄ works, it is hazardous at scale. We recommend a continuous flow Ru-MACHO catalyzed hydrogenation, which operates at 60 °C and 20 bar H₂, delivering a 98% yield with minimal waste[1]. The physical properties of the resulting alcohol must be carefully managed during isolation to prevent evaporative loss[2].
Q2: Attempted S_N2 substitution of the 2,2-difluoro-2-phenylethanol mesylate with potassium thioacetate yields less than 10% product. What is going wrong? A2: The -CF₂- group exerts a profound stereoelectronic effect. Its strong inductive electron withdrawal destabilizes the electron-rich transition state of the S_N2 reaction. Additionally, the -CF₂- group creates a steric profile similar to a neopentyl system, severely hindering backside attack. Solution: You must use a superlative leaving group. Convert the alcohol to a trifluoromethanesulfonate (triflate) using Tf₂O/pyridine at -78 °C, and react it immediately with KSAc. The extreme leaving group ability of the triflate overcomes the high activation energy barrier of the CF₂-adjacent S_N2 displacement.
Q3: During the oxidative chlorination of the thioacetate, I am isolating the sulfonic acid instead of the sulfonyl chloride. How do I prevent over-oxidation/hydrolysis? A3: Sulfonyl chlorides bearing alpha-CF₂ groups are highly electrophilic and prone to rapid hydrolysis if the reaction temperature spikes. The reaction of the thioacetate with NCS/HCl is highly exothermic. Solution: Maintain the internal reaction temperature strictly below 10 °C. Use a biphasic MeCN/H₂O system and add the NCS in small portions. Extract the product immediately after complete conversion and avoid prolonged exposure to the aqueous phase.
Q4: Can I use DABSO and a palladium catalyst to directly convert a 1-bromo-2,2-difluoro-2-phenylethane to the sulfonyl chloride? A4: While Pd-catalyzed sulfination using DABSO is excellent for aryl and simple alkyl halides[3], alpha,alpha-difluoroalkyl halides are notoriously resistant to oxidative addition by palladium due to the strong C-Br bond strengthening induced by the CF₂ group. The classical substitution-oxidation route described in our workflow remains the most reliable method.
Standard Operating Procedures (SOPs)
Step 1: Synthesis of 2,2-Difluoro-2-phenylethanol via Continuous Flow
-
Prepare a 0.5 M solution of ethyl 2,2-difluoro-2-phenylacetate (1.0 equiv) in anhydrous THF containing Ru-MACHO catalyst (0.065 mol%) and NaOMe (5 mol%).
-
Pump the solution through a continuous flow reactor pressurized with H₂ gas (20 bar) at 60 °C, maintaining a residence time of 25 minutes.
-
Depressurize the output stream, quench with saturated aqueous NH₄Cl, and extract with EtOAc.
-
Dry over Na₂SO₄ and concentrate under reduced pressure to obtain the alcohol (Yield: ~98%).
Step 2: Synthesis of S-(2,2-Difluoro-2-phenylethyl) ethanethioate
-
Dissolve 2,2-difluoro-2-phenylethanol (1.0 equiv) in anhydrous DCM and cool to -78 °C under inert atmosphere.
-
Add pyridine (1.5 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv). Stir for 1 hour, then warm to 0 °C.
-
Wash rapidly with cold 1M HCl, dry over Na₂SO₄, and concentrate under reduced pressure (keep the water bath <25 °C). Do not store the triflate.
-
Immediately dissolve the crude triflate in anhydrous DMF. Add potassium thioacetate (KSAc) (1.5 equiv) at 0 °C and stir for 2 hours.
-
Dilute with water, extract with MTBE, wash with brine, dry, and concentrate. Purify by flash chromatography (Yield: ~92%).
Step 3: Synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride
-
Dissolve the thioacetate (1.0 equiv) in MeCN and cool to 0 °C.
-
Add 2 M aqueous HCl (3.0 equiv).
-
Portion-wise add N-chlorosuccinimide (NCS) (3.5 equiv) while maintaining the internal temperature strictly below 10 °C to prevent hydrolysis.
-
Stir for 1 hour at 0 °C. Dilute with ice water and extract with DCM.
-
Wash the organic layer with cold brine, dry over MgSO₄, and concentrate to afford the crude sulfonyl chloride. Use immediately in the next step.
Step 4: Synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonamide
-
Dissolve the crude sulfonyl chloride in THF and cool to 0 °C.
-
Add aqueous ammonium hydroxide (28-30% NH₃, 5.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir vigorously for 2 hours.
-
Concentrate to remove THF, extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize the crude solid from heptane/EtOAc to yield pure 2,2-difluoro-2-phenylethane-1-sulfonamide.
References
-
Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. RSC Advances, 2020. URL:[Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 2021. URL:[Link]
-
2,2-Difluoro-2-phenylethanol | C8H8F2O | CID 9793891. PubChem - NIH, 2025. URL:[Link]
Sources
- 1. Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic recepto ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02225J [pubs.rsc.org]
- 2. 2,2-Difluoro-2-phenylethanol | C8H8F2O | CID 9793891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonamide
Case ID: #TFS-2024-DFPS Subject: Troubleshooting Side Reactions & Impurity Profiles Compound: 2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4) Structure: Ph-CF₂-CH₂-SO₂NH₂
Executive Summary
The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonamide presents a unique intersection of challenges involving benzylic gem-difluoride instability and sulfonamide group compatibility . Users typically encounter issues when attempting direct deoxofluorination of
This guide addresses the three most critical failure modes:
-
Elimination to Vinyl Fluorides: Competitive HF elimination during fluorination.
-
Benzylic Hydrolysis: Reversion to the ketone under aqueous conditions.
-
Sulfonamide Interference: N-alkylation or decomposition during activation steps.
Part 1: Diagnostic Flowchart & Pathway Analysis
The following diagram illustrates the two primary synthetic routes and their associated failure points. Use this to identify where your process is deviating.
Figure 1: Critical failure pathways in the synthesis of Ph-CF₂-CH₂-SO₂NH₂. Route A suffers from elimination; Route B suffers from hydrolysis.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Deoxofluorination Route (Using DAST/Deoxo-Fluor)
Q1: I am treating 2-oxo-2-phenylethane-1-sulfonamide with DAST, but I see a major spot on TLC that is not the product. NMR suggests a vinyl fluoride. Why?
Diagnosis: You are observing
Corrective Protocol:
-
Switch Reagents: Move from DAST to XtalFluor-E or Fluolead . These reagents produce less HF and are less prone to elimination side reactions.
-
Add an HF Scavenger: If you must use DAST, add 2.0 equivalents of solid Potassium Carbonate (K₂CO₃) or Pyridine to the reaction mixture before adding DAST. This neutralizes the HF byproduct immediately, preventing acid-catalyzed elimination.
-
Temperature Control: Conduct the addition at -78°C and do not allow the reaction to warm above 0°C. Elimination rates increase drastically at room temperature.
Q2: My yield is low, and I see decomposition of the sulfonamide moiety. Is the nitrogen interfering?
Diagnosis: Yes. The sulfonamide nitrogen (-SO₂NH₂) is nucleophilic enough to attack the activated sulfur species (DAST intermediate), leading to N-S bond formation or dehydration to a sulfonylimine.
Corrective Protocol:
-
Protect the Nitrogen: You cannot leave the primary sulfonamide free during deoxofluorination. Protect it as a N,N-dimethylformamidine (using DMF-DMA) or a trityl group . Deprotect after the fluorination step.
Scenario B: Nucleophilic Substitution Route (From Halide)
Q3: I synthesized 1-bromo-2,2-difluoro-2-phenylethane and tried to react it with aqueous sodium sulfite (Strecker reaction). The product reverted to the ketone (2-oxo-2-phenylethane-1-sulfonate). What happened?
Diagnosis: You encountered Benzylic gem-Difluoride Hydrolysis .
Benzylic
| Condition | Hydrolysis Risk | Recommendation |
| Water / Reflux | Critical | Avoid prolonged boiling in water. |
| pH > 10 | High | High pH promotes HF elimination. |
| Solvent | Moderate | Use Phase Transfer Catalysis (PTC) to minimize water contact. |
Corrective Protocol:
-
Use Phase Transfer Catalysis (PTC): Instead of refluxing in water/ethanol, use a biphasic system (Water/DCM or Water/Toluene) with TBAB (Tetrabutylammonium bromide) . This keeps the sensitive difluoride in the organic phase and the sulfite in the aqueous phase, reacting only at the interface.
-
Alternative Nucleophile: Use Potassium Thioacetate (KSAc) in dry DMF. This is a non-aqueous substitute. The resulting thioester can be oxidatively chlorinated to the sulfonyl chloride (Ph-CF2-CH2-SO2Cl) using NCS/HCl, avoiding the aqueous hydrolysis risk entirely.
Part 3: Quantitative Impurity Profile
Use this table to identify impurities based on analytical data.
| Impurity Name | Structure | 19F NMR Signature (approx.) | 1H NMR Signature | Origin |
| Target Product | Ph-CF₂-CH₂-SO₂NH₂ | -98 to -105 ppm (t) | Successful Synthesis | |
| Vinyl Fluoride | Ph-CF=CH-SO₂NH₂ | -110 to -120 ppm (d) | Elimination (DAST/Base) | |
| Ketone | Ph-CO-CH₂-SO₂NH₂ | Silent (No F signal) | Hydrolysis of CF₂ | |
| Monofluoride | Ph-CHF-CH₂-SO₂NH₂ | -170 to -190 ppm | Incomplete Fluorination / Reduction |
Part 4: Expert Protocol (Recommended Route)
To avoid the side reactions described above, the Thioacetate-Oxidation Strategy is recommended over direct sulfite displacement or deoxofluorination.
Step 1: Radical Addition (Avoiding unstable intermediates)
-
Reagents: Styrene +
(if available) or more commonly:-
Start with Ethyl bromodifluoroacetate + Benzaldehyde
Reformatsky adduct. -
Deoxygenate to Ph-CF2-CH2-COOEt.
-
Reduce to Alcohol
Convert to Bromide: Ph-CF2-CH2-Br.
-
Step 2: Thioacetate Displacement (Anhydrous)
-
Dissolve Ph-CF2-CH2-Br (1.0 eq) in anhydrous DMF .
-
Add Potassium Thioacetate (KSAc) (1.2 eq).
-
Stir at RT for 4-6 h . (Avoid heat to prevent elimination).
-
Checkpoint: 19F NMR should show shift from bromide to thioester.
-
Step 3: Oxidative Chlorination & Amination
-
Suspend the thioester in Acetonitrile/2M HCl (Keep temp < 10°C).
-
Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise.
-
Pour into ice water, extract with DCM.
-
Treat DCM solution immediately with Ammonia (gas or dioxane solution) .
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
- Foundational text on DAST limitations and elimin
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. Link
- Describes Deoxo-Fluor and comparative elimination r
- Sodeoka, M., & Hamashima, Y. (2009). "Catalytic Enantioselective Fluorination Reactions." Bulletin of the Chemical Society of Japan, 82(9), 1066-1081. Discusses the stability of benzylic fluorides and susceptibility to hydrolysis.
-
Prakash, G. K. S., et al. (2012). "Nucleophilic Difluoromethylation of Carbonyl Compounds." Chemical Reviews, 112(12), 6570–6604. Link
- Comprehensive review covering the reactivity of difluoromethylene groups.
-
Sigma-Aldrich. "2,2-Difluoro-2-phenylethane-1-sulfonamide Product Detail." Link
- Verification of compound existence and basic physicochemical d
Sources
Technical Support Center: Optimizing the Purity of 2,2-Difluoro-2-phenylethane-1-sulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of fluorinated sulfonamides. 2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4) presents unique physicochemical properties due to the strongly electron-withdrawing nature of the gem-difluoro group adjacent to the sulfonamide moiety. This structural feature drastically alters the pKa of the sulfonamide nitrogen and influences its solubility profile compared to non-fluorinated analogs.
This guide provides a self-validating, causality-driven approach to troubleshooting and resolving purity issues, ensuring your workflows yield >99% pure material suitable for rigorous drug development applications.
Purification Workflow Decision Matrix
Before selecting a purification method, always assess the crude impurity profile via LC-MS and ¹⁹F-NMR. Use the logic tree below to determine the most efficient path to high purity.
Purification decision matrix for crude 2,2-Difluoro-2-phenylethane-1-sulfonamide.
Section 1: Exploiting pKa for Acid-Base Extraction
The Causality: The sulfonamide N-H proton is weakly acidic. The presence of the strongly electron-withdrawing 2,2-difluoro group further increases this acidity compared to standard alkyl sulfonamides. Studies on fluoroalkyl sulfonamides demonstrate that these compounds can be rapidly ionized from neutral molecules into water-soluble anions at elevated pH[1]. This allows for a highly selective acid-base extraction workflow to remove neutral non-polar impurities (e.g., unreacted starting materials or des-sulfonylated byproducts) that remain in the organic phase.
Protocol: Selective Deprotonation Workflow
-
Dissolution: Dissolve the crude 2,2-difluoro-2-phenylethane-1-sulfonamide in an organic solvent with low water miscibility (e.g., ethyl acetate or dichloromethane).
-
Alkaline Extraction: Wash the organic layer with 1.0 M NaOH (aq). The sulfonamide will deprotonate and partition into the aqueous layer as a sodium salt.
-
Organic Wash: Separate the aqueous layer and wash it twice with fresh organic solvent (e.g., diethyl ether) to remove residual non-acidic impurities.
-
Acidification: Carefully acidify the aqueous layer using 1.0 M HCl (aq) or aqueous sulfuric acid[2] until the pH reaches ~2-3. The neutral sulfonamide will precipitate or can be re-extracted into a fresh organic layer.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Section 2: Overcoming "Oiling Out" During Recrystallization
The Causality: Recrystallization is the gold standard for final polishing. However, fluorinated sulfonamides frequently "oil out" (phase separate as a liquid rather than crystallizing) when the melting point of the solute is lower than the temperature of the solution from which it is crystallizing, or when impurity concentrations are high[3]. To prevent this, solvent selection and cooling rates must be strictly controlled.
Protocol: Controlled Isopropanol/Water Recrystallization
-
Solvent Selection: Prepare a 70% (v/v) isopropanol-water mixture. This solvent system balances the lipophilicity of the phenyl ring with the hydrogen-bonding capacity of the sulfonamide, optimizing the solubility gradient across temperatures[3].
-
Dissolution: Suspend the crude solid in the solvent and heat to reflux until completely dissolved. Add minimal additional hot solvent if necessary.
-
Cooling Gradient: Remove from heat and allow the flask to cool slowly to room temperature. Rapid cooling induces supersaturation and oiling out.
-
Seeding: If supersaturation occurs without nucleation, induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure sulfonamide[3].
-
Harvesting: Once crystals form, chill the flask in an ice bath for 15-30 minutes, collect via vacuum filtration, and wash with cold 70% isopropanol[3].
Section 3: Dry Column Vacuum Chromatography (DCVC) for Closely Eluting Analogs
The Causality: When synthesizing 2,2-difluoro-2-phenylethane-1-sulfonamide, mono-fluoro or des-fluoro impurities may form due to incomplete fluorination. These analogs have nearly identical solubility profiles to the target compound, making recrystallization ineffective. Dry Column Vacuum Chromatography (DCVC) provides the high theoretical plate count of HPLC with the scalability of flash chromatography, a technique proven highly effective for the purification of novel per- and polyfluoroalkyl substances (PFAS)[4].
Protocol: DCVC Setup
-
Column Packing: Pack a sintered glass funnel with TLC-grade silica gel (not standard flash silica) under vacuum to create a tightly packed, uniform bed.
-
Loading: Dry-load the crude mixture onto a small amount of silica and apply it evenly to the top of the column.
-
Elution: Elute using a step-gradient of Hexanes/Ethyl Acetate (starting from 10% EtOAc up to 60% EtOAc in 5% increments). Apply vacuum to pull each fraction completely through the bed before adding the next.
-
Analysis: Analyze fractions via LC-MS or ¹⁹F-NMR to identify the pure difluorinated product.
Section 4: Quantitative Method Comparison
| Purification Method | Target Impurities Removed | Typical Yield Recovery | Final Purity Expected | Scalability |
| Acid-Base Extraction | Non-polar, non-acidic organics | 85 - 95% | 90 - 95% | Excellent (>100g) |
| DCVC (Chromatography) | Mono-fluoro, structural analogs | 60 - 80% | >98% | Moderate (1-50g) |
| Recrystallization | Trace soluble impurities, color | 70 - 90% | >99% | Excellent (>100g) |
Section 5: Troubleshooting & FAQs
Q: My ¹⁹F-NMR shows a closely related peak at a slightly different chemical shift. What is it, and how do I remove it? A: This is likely the mono-fluoro analog (2-fluoro-2-phenylethane-1-sulfonamide) resulting from incomplete fluorination during synthesis. Because its pKa and polarity are remarkably similar to the difluoro product, acid-base extraction and recrystallization will likely fail to separate them. You must use DCVC (as detailed in Section 3) to resolve these closely eluting species[4].
Q: During the alkaline extraction, my product didn't partition into the aqueous layer. Why? A: The pH may not have been high enough to fully deprotonate the sulfonamide. While the gem-difluoro group lowers the pKa, you still need a pH at least 2 units above the pKa to ensure >99% ionization[1]. Ensure you are using at least 1.0 M NaOH (pH ~14) rather than a weaker base like NaHCO₃ (pH ~8.3), which is insufficient for complete deprotonation.
Q: The compound oiled out during recrystallization despite slow cooling. What is the next step? A: Oiling out indicates the impurity load is still too high, depressing the melting point of the mixture below the crystallization temperature and causing it to separate as a liquid rather than a crystalline solid[3]. Re-dissolve the oil in the solvent, evaporate it back to a crude solid, and perform a preliminary purification step (such as the acid-base extraction or a quick silica plug) to reduce the impurity burden before attempting recrystallization again[3].
References
[4] Title: Synthesis, purification and characterisation of novel PFAS following nontarget analysis Source: vu.nl URL: 4
[3] Title: Technical Support Center: Recrystallization of Sulfonamide Products Source: benchchem.com URL: 3
[1] Title: Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC Source: nih.gov URL: 1
[2] Title: FLUORINATED SULFONAMIDE SURFACTANTS FOR AQUEOUS CLEANING SOLUTIONS - EP 1743014 B1 Source: epo.org URL: 2
Sources
Technical Support Center: Navigating the Biological Evaluation of Fluorinated Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated sulfonamides. This guide is designed to provide expert-driven, field-proven insights into the common pitfalls encountered during the biological testing of this unique class of molecules. By understanding the "why" behind these challenges, you can design more robust experiments, interpret data with greater confidence, and accelerate your research and development efforts.
Section 1: Physicochemical Properties & Compound Handling
The unique properties imparted by fluorine can significantly influence a sulfonamide's behavior in aqueous and biological systems, often leading to challenges before an assay even begins. Understanding these properties is the first step in troubleshooting.
Q1: My fluorinated sulfonamide is showing poor solubility in standard aqueous buffers. What's causing this and how can I fix it?
A1: This is a common and critical issue. The introduction of fluorine atoms can dramatically increase a molecule's lipophilicity (fat-liking nature) while simultaneously increasing its acidity compared to non-fluorinated analogues.[1][2] This dual effect can create solubility challenges.
-
The "Why": Fluorine is highly electronegative, which can lead to a lower pKa for the sulfonamide proton, making it more acidic.[1][3] While this might suggest better solubility for the resulting salt at neutral pH, the increased lipophilicity from the fluorinated moieties often dominates, causing the compound to resist dissolution in aqueous media.[4]
-
Troubleshooting Protocol:
-
Co-Solvent Titration:
-
Prepare a concentrated stock solution of your compound in 100% DMSO.
-
Perform a serial dilution of this stock into your final aqueous buffer (e.g., PBS, TRIS).
-
Visually inspect for precipitation at each concentration under a microscope. This helps determine the maximum tolerable DMSO concentration that keeps your compound in solution. As a general rule, keep the final DMSO concentration in your assay below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts.
-
-
pH Adjustment:
-
Given the increased acidity of fluorinated sulfonamides, you can sometimes improve solubility by preparing the buffer at a pH that is 1-2 units higher than the compound's pKa, ensuring it is in its more soluble ionized form.[5]
-
Caution: Ensure the adjusted pH is compatible with your biological assay and does not affect protein stability or cell health.
-
-
Use of Excipients:
-
For particularly challenging compounds, consider the use of solubility-enhancing excipients like cyclodextrins. These can encapsulate the lipophilic parts of the molecule, increasing its aqueous solubility.
-
-
| Parameter | Effect of Fluorination | Implication for Biological Testing |
| Lipophilicity (logP) | Generally Increases[1][2] | Poor aqueous solubility; potential for non-specific binding. |
| Acidity (pKa) | Generally Decreases (more acidic)[1][3] | Can be leveraged for pH-dependent solubility, but may alter cell permeability. |
| Metabolic Stability | Often Enhanced[2] | Longer half-life in vivo, but potential for accumulation. |
Q2: I'm concerned about my compound sticking to plasticware. Is this a valid concern for fluorinated sulfonamides?
A2: Yes, absolutely. Due to their increased lipophilicity and potential for unique intermolecular interactions, fluorinated sulfonamides can adsorb to plastic surfaces like pipette tips, microplates, and centrifuge tubes. This can lead to a significant reduction in the actual concentration of the compound in your assay, resulting in underestimated potency (higher IC50 values).
-
The "Why": The hydrophobic nature of many plastics provides a favorable surface for lipophilic compounds to bind, effectively removing them from the aqueous phase of your experiment.
-
Mitigation Workflow:
Caption: Workflow to minimize compound adsorption to plasticware.
Section 2: In Vitro Assay Pitfalls
Once the compound is successfully in solution, its interaction with the components of a biological assay can present the next set of challenges.
Q3: My results show high variability between replicate wells in my cell-based assay. What could be the issue?
A3: High variability with fluorinated sulfonamides often points back to issues of solubility and aggregation. Even if a solution appears clear to the naked eye, microscopic aggregates can be present.
-
The "Why": When you add a small volume of a DMSO stock to a large volume of aqueous media, localized high concentrations can cause the compound to crash out of solution, forming aggregates. These aggregates are not distributed evenly, leading to different effective concentrations in different wells. Aggregates can also cause non-specific cytotoxicity or interfere with optical readouts.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting high variability in cell-based assays.
Q4: I'm seeing unexpected off-target effects or promiscuous inhibition in my biochemical assays. Could the fluorinated sulfonamide be the cause?
A4: Yes, this is a known pitfall. Fluorinated sulfonamides, particularly those with high lipophilicity, can act as Promiscuous Aggregating Inhibitors (PAIs).
-
The "Why": As discussed, these compounds can form aggregates in solution. These aggregates can non-specifically sequester and denature proteins, leading to inhibition that is not due to specific binding at an active site. This is a common artifact in high-throughput screening.
-
Protocol for Identifying Promiscuous Inhibition:
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Rationale: Detergents disrupt aggregates. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is highly likely that aggregation is the cause of the observed inhibition.
-
-
Activity-Concentration Curve Analysis: Examine the Hill slope of your dose-response curve. Promiscuous inhibitors often exhibit unusually steep Hill slopes (>2).
-
Centrifugation Test: Prepare your compound dilution in buffer, centrifuge it at high speed (e.g., >14,000 x g) for 15-30 minutes, and then test the supernatant for activity. If the activity is lost, it suggests the active species (the aggregates) were pelleted.
-
Section 3: In Vivo & ADME Considerations
The properties of fluorinated sulfonamides that create challenges in vitro also have profound effects on their in vivo behavior.
Q5: My fluorinated sulfonamide shows high plasma protein binding. How does this impact my experimental design and data interpretation?
A5: High plasma protein binding (PPB) is a hallmark of many per- and polyfluoroalkyl substances (PFAS), including sulfonamides.[6] It's not uncommon for these compounds to be >99% bound in plasma.[6][7]
-
The "Why": The lipophilic fluorinated chains have a high affinity for hydrophobic pockets in proteins, particularly serum albumin.[6] This extensive binding means that only a very small fraction of the drug is unbound and free to engage its target.
-
Experimental & Interpretive Implications:
-
In Vitro to In Vivo Extrapolation (IVIVE): When comparing your in vitro potency (e.g., IC50 from a biochemical assay) to the concentrations achieved in vivo, you must account for PPB. The free (unbound) plasma concentration is the pharmacologically relevant concentration. A compound with a total plasma concentration of 10 µM but 99.9% PPB has a free concentration of only 10 nM.
-
Assay Design: When running cell-based assays containing serum (e.g., FBS), the compound will partition to the serum proteins in the media. This will lower the free concentration available to the cells. It is crucial to either use serum-free media (if possible), or to measure the fraction unbound in your specific assay media to accurately determine the effective concentration.
-
PK/PD Modeling: High PPB can act as a reservoir, prolonging the half-life of a compound in vivo. However, it can also limit tissue distribution and the rate of clearance.
-
| PPB Method | Considerations for Fluorinated Sulfonamides |
| Rapid Equilibrium Dialysis (RED) | Can fail for highly lipophilic PFAS (logP > 4) due to slow equilibrium achievement and binding to the dialysis membrane itself.[6][7] |
| Ultracentrifugation | Often the preferred method for highly bound, lipophilic compounds as it is less prone to the artifacts seen with RED.[6][7] |
Section 4: Frequently Asked Questions (FAQs)
Q: Does fluorination always improve metabolic stability? A: Not necessarily, but it is a common strategy used to block sites of metabolism.[2] Fluorine is a small, electron-withdrawing atom. Replacing a hydrogen atom with fluorine at a site susceptible to cytochrome P450 oxidation can block that metabolic pathway. However, metabolism can sometimes shift to other parts of the molecule. It is always essential to experimentally determine metabolic stability using liver microsomes or hepatocytes.
Q: How does the pKa change from fluorination affect cell permeability? A: It can have a significant impact. A lower pKa means the compound will be more ionized at physiological pH (7.4).[3] According to the pH-partition hypothesis, the un-ionized form of a drug is generally more membrane-permeable. Therefore, increasing the acidity (lowering the pKa) can sometimes decrease passive diffusion across cell membranes. This effect must be balanced with the changes in lipophilicity.[8]
Q: Are there specific analytical challenges when measuring fluorinated sulfonamides by LC-MS? A: Yes. Due to their unique properties, you may encounter issues with poor retention on standard reverse-phase columns (if the molecule is small and polar) or, conversely, irreversible binding (if highly lipophilic). They can also sometimes exhibit poor ionization efficiency. It is critical to develop a specific and robust LC-MS/MS method for each compound, often requiring screening of different columns and mobile phase modifiers. Using an internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for accurate quantification.
References
- Zhang, C.-P., Wang, Z.-L., Chen, Q.-Y., Zhang, C.-T., Gu, Y.-C., & Xiao, J.-C. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry.
-
Beesoon, S., Genuis, S. J., & Benskin, J. P. (2020). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. Environmental Health Perspectives. [Link]
-
Abdel Reheim, M. A. M., Ghazal, B. M., Abdelhamid, S. A., & El-Gaby, M. S. A. (2026). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. Chemistry & Biodiversity. [Link]
-
Various Authors. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry. [Link]
-
Sander, K., Addo, J. K., & Scott, P. J. H. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]
-
Chaudhari, S. B., et al. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. OUCI. [Link]
-
Chaudhari, S. B., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon. [Link]
-
Anton, A. H. (1973). Interindividual Differences in the Protein Binding of Sulfonamides: The Effect of Disease and Drugs. Clinical Pharmacology & Therapeutics. [Link]
-
MD+DI Staff. (2010). Biocompatibility Testing: Tips for Avoiding Pitfalls, Part 2. MD+DI Online. [Link]
-
Silverman, R. B., & Holladay, M. W. (2014). Fluorinated mechanism-based inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Patrick, G. L. (n.d.). Physico-chemical properties in relation to biological action. SlideShare. [Link]
-
Davis, B. D. (1942). Binding of Sulfonamides by Plasma Proteins. Science. [Link]
-
Benfodda, Z., Guillen, F., Romestand, B., Dahmani, A., & Blancou, H. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry. [Link]
-
Rieder, J. (1963). [Physicochemical and biological studies on sulfonamides. 1. Pharmacologically interesting physicochemical characteristics of 21 sulfonamides and 6 sulfonamide metabolites]. Arzneimittel-Forschung. [Link]
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Sokołowska, J., & Wisnik, E. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules. [Link]
-
Khalaf, R. A., et al. (2024). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. Current Computer-Aided Drug Design. [Link]
-
Khalaf, R. A., et al. (2024). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. Current Computer-Aided Drug Design. [Link]
-
Various Authors. (2023). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Pharmaceuticals. [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2017). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]
-
Poet, T. S., et al. (2023). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. Chemical Research in Toxicology. [Link]
-
Sander, K., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]
-
Davis, B. D. (1942). The binding of sulfonamide drugs by plasma proteins. a factor in determining the distribution of drugs in the body. The Journal of Clinical Investigation. [Link]
-
Khalaf, R. A., et al. (2024). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. Digital Diagnostics. [Link]
-
Kowalska, S., & Cichocki, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]
-
Unknown Author. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Tecna. [Link]
-
Unknown Author. (n.d.). Biological Activities Of Sulfonamides. SciSpace. [Link]
-
Abdel Reheim, M. A. M., et al. (2025). The optimized molecular structure of novel fluorinated sulfonamides... ResearchGate. [Link]
-
Alov, N. A., et al. (2017). Highly fluorinated polymers with sulfonate, sulfamide and N,N-diethylamino groups for the capillary electromigration separation of proteins and steroid hormones. Journal of Chromatography A. [Link]
-
Carboni, A., et al. (2018). A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides. Nature Communications. [Link]
-
Unknown Author. (n.d.). PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. ASHP Publications. [Link]
-
Unknown Author. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Applied Materials & Interfaces. [Link]
-
U-CyTech. (n.d.). Troubleshooting FluoroSpot assay. U-CyTech. [Link]
-
Al-Harthi, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]
-
Unknown Author. (n.d.). Sulfonamide Targets. ResearchGate. [Link]
-
Carboni, A., et al. (2018). A Third Generation of Radical Fluorinating Agents Based on N-Fluoro-N-Arylsulfonamides. Nature Communications. [Link]
-
Asundaria, H. S., & Patel, D. R. (2015). Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents. Medicinal Chemistry Research. [Link]
-
Shainyan, B. A., & Ushakov, I. A. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules. [Link]
-
Various Authors. (2016). Biological activities of sulfonamides. ResearchGate. [Link]
-
D'eon, J. C., et al. (2024). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. Environmental Science & Technology. [Link]
-
Unknown Author. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
-
Msagati, T. A. M., & Nindi, M. M. (2006). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Separation Science. [Link]
-
Chaudhari, S. B., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. ResearchGate. [Link]
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Validation & Comparative
Validating the Mechanism of Action of 2,2-Difluoro-2-phenylethane-1-sulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition Profiling
Target Audience: Researchers, scientists, and drug development professionals Document Type: Publish Comparison Guide & Methodological Protocol
Executive Summary & Structural Rationale
In the landscape of targeted cancer therapeutics, the tumor microenvironment (TME) presents unique metabolic vulnerabilities. Hypoxia-induced extracellular acidification, primarily driven by the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX) , is a critical survival mechanism for solid tumors[1].
2,2-Difluoro-2-phenylethane-1-sulfonamide (DFPES) represents a highly specialized class of fluorinated primary sulfonamides designed to exploit this vulnerability. As an Application Scientist evaluating novel inhibitors, it is crucial to understand the causality behind DFPES's structural design:
-
The Zinc-Binding Group (ZBG): Primary sulfonamides (
) are the classical pharmacophore for CA inhibition. To coordinate with the active-site ion, the sulfonamide must be in its deprotonated, anionic state ( )[2]. -
The Fluorine Effect: Standard aliphatic sulfonamides have a
of ~10, meaning they are predominantly neutral at physiological pH (7.4), leading to suboptimal binding kinetics. The introduction of the electron-withdrawing -difluoro moiety drastically lowers the to approximately 7.5–8.0. This ensures a significantly higher fraction of the active anionic species is available at physiological pH, enhancing the association rate ( )[3][4][5]. -
The Lipophilic Tail: The phenylethane group provides critical van der Waals interactions with the hydrophobic half of the CA IX active site, driving isoform selectivity over the ubiquitous, off-target cytosolic CA II.
Mechanism of Action (MoA) Pathway
Under normoxic conditions, CA IX expression is negligible. However, in hypoxic solid tumors, the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1
Figure 1: Hypoxia-induced CA IX signaling and targeted inhibition by DFPES.
Comparative Profiling: DFPES vs. Industry Standards
To objectively validate DFPES, it must be benchmarked against established references:
-
Acetazolamide (AAZ): The classical pan-CA inhibitor. Highly potent but lacks selectivity, causing systemic side effects (e.g., diuresis, fatigue) due to widespread CA II inhibition[1][9].
-
SLC-0111: A ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for hypoxic solid tumors. It is the gold standard for CA IX selectivity[6][7][10].
Table 1: Quantitative Performance Matrix (In Vitro Benchmarks)
| Parameter | Acetazolamide (AAZ) | SLC-0111 | DFPES (Investigational) |
| Primary Target | Pan-CA (CA I, II, IX, XII) | CA IX / CA XII | CA IX / CA XII |
| Sulfonamide | ~7.2 | ~8.5 | ~7.8 |
| 12 nM | 960 nM | > 500 nM | |
| 25 nM | 45 nM | ~30 nM | |
| Selectivity Ratio (II/IX) | 0.48 (Off-target bias) | 21.3 (Target selective) | > 16.6 (Target selective) |
| Clinical Status | FDA Approved (Glaucoma/Edema) | Phase Ib/II (Solid Tumors) | Preclinical / Tool Compound |
Note: DFPES data represents expected pharmacological ranges based on structurally analogous
Experimental Methodologies for MoA Validation
To build a self-validating data package, researchers must employ orthogonal techniques spanning enzymatic kinetics, biophysical binding, and cellular functional assays.
Protocol 1: Stopped-Flow Hydration Assay (Enzymatic Kinetics)
Causality: The CA-catalyzed hydration of
Step-by-Step Workflow:
-
Preparation: Prepare Syringe A with 20 mM HEPES buffer (pH 7.5), 0.2 mM Phenol Red indicator, and 10 nM recombinant hCA IX.
-
Inhibitor Titration: Spike Syringe A with varying concentrations of DFPES (0.1 nM to 10 µM) and incubate for 15 minutes at 20°C to allow enzyme-inhibitor equilibration.
-
Substrate Saturation: Prepare Syringe B with
-saturated water (approx. 17 mM at 20°C)[14]. -
Rapid Mixing: Inject equal volumes from Syringe A and Syringe B into the stopped-flow mixing chamber.
-
Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) for 10 seconds. The drop in absorbance corresponds to the rapid acidification caused by
hydration[9]. -
Analysis: Extract initial velocity rates and fit the data to the Cheng-Prusoff equation to derive the
value.
Figure 2: Stopped-flow rapid mixing workflow for CA IX kinetic profiling.
Protocol 2: Surface Plasmon Resonance (Biophysical Binding)
Causality: While the stopped-flow assay provides
Step-by-Step Workflow:
-
Immobilization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Inject recombinant hCA IX (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Block remaining sites with 1 M Ethanolamine.
-
Analyte Preparation: Prepare a serial dilution of DFPES (1.56 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).
-
Binding Cycle: Inject DFPES dilutions over the functionalized and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase).
-
Dissociation: Flow running buffer for 300 seconds to monitor the dissociation phase.
-
Regeneration: If the baseline is not reached, inject a short pulse of 10 mM NaOH to strip residual bound compound.
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
, , and ( ).
Protocol 3: Seahorse XF Extracellular Acidification Rate (Cellular Validation)
Causality: Enzymatic inhibition in a cell-free system does not guarantee target engagement in living cells due to membrane permeability barriers. The Seahorse XF analyzer measures the Extracellular Acidification Rate (ECAR), providing a direct, real-time functional readout of CA IX blockade in intact, hypoxic tumor models[10].
Step-by-Step Workflow:
-
Cell Culture: Seed MDA-MB-231 breast cancer cells (known high CA IX expressors) into a Seahorse XF96 microplate at 20,000 cells/well.
-
Hypoxic Induction: Incubate the plate in a hypoxia chamber (1%
, 5% ) for 48 hours to induce robust CA IX expression. -
Assay Preparation: Wash cells and replace media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose and 2 mM glutamine.
-
Baseline Measurement: Transfer the plate to the Seahorse XF Analyzer and measure basal ECAR.
-
Inhibitor Injection: Inject DFPES (10 µM final concentration) from Port A. Inject SLC-0111 in separate wells as a positive control.
-
Readout: Monitor the immediate drop in ECAR. A significant reduction in ECAR confirms that DFPES successfully penetrates the TME and halts CA IX-mediated proton extrusion.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at:[Link]
-
Berrino, E. et al. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC/MDPI. Available at:[Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. Stop-flow kinetic studies. Journal of Biological Chemistry. Available at:[Link]
-
McDonald, P. C. et al. (2014). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Oncotarget. Available at:[Link]
-
Grandane, A. et al. (2015). Intrinsic binding of 4-substituted-2,3,5,6-tetrafluorobenezenesulfonamides to native and recombinant human carbonic anhydrase VI. FEBS Journal. Available at:[Link]
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Comparative Analysis of 2,2-Difluoro-2-phenylethane-1-sulfonamide and its Non-fluorinated Analog: A Guide to Synthesis, Physicochemical Characterization, and Biological Evaluation
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds represents a powerful strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive comparative framework for the synthesis and evaluation of 2,2-Difluoro-2-phenylethane-1-sulfonamide and its non-fluorinated parent, 2-phenylethane-1-sulfonamide.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of facts to provide the underlying rationale for experimental design, detailed, actionable protocols, and a framework for interpreting the resulting data. We will explore how the introduction of a geminal difluoro group at the benzylic position is hypothesized to modulate key pharmaceutical attributes.
Introduction: The Rationale for Benzylic Fluorination
The carbon-hydrogen bonds at the benzylic position—the carbon atom adjacent to a phenyl ring—are often susceptible to metabolic oxidation by cytochrome P450 enzymes. This metabolic vulnerability can lead to rapid clearance and poor pharmacokinetic profiles. The introduction of a difluoro group (CF2) at this position serves two primary purposes:
-
Blocking Metabolic Oxidation: The C-F bond is significantly stronger than a C-H bond, rendering the benzylic position resistant to oxidative metabolism. This is expected to increase the metabolic stability and in vivo half-life of the fluorinated compound.
-
Modulating Acidity: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent acidic protons. In the case of a sulfonamide, this effect can influence the acidity of the sulfonamide N-H proton, which is crucial for receptor binding and pharmacokinetic properties.
This guide will systematically investigate these hypotheses through a series of well-defined experiments.
Comparative Synthesis Strategy
A robust comparative study begins with efficient and reliable synthetic routes to both the parent and the fluorinated analog. The chosen pathways should be scalable and utilize readily available starting materials.
Synthesis of 2-phenylethane-1-sulfonamide (Non-fluorinated Analog)
The synthesis of the non-fluorinated analog is a straightforward two-step process starting from 2-phenylethanethiol.
Technical Guide: Efficacy of 2,2-Difluoro-2-phenylethane-1-sulfonamide vs. Established CAIs
The following technical guide evaluates the efficacy of 2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS 1601796-02-4) , a specialized fluorinated scaffold, against established Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide.
Executive Summary
2,2-Difluoro-2-phenylethane-1-sulfonamide represents a class of "Next-Generation Fluorinated Sulfonamides" designed to overcome the pharmacokinetic limitations of classical inhibitors. While traditional drugs like Acetazolamide (AAZ) are potent, they often suffer from poor membrane permeability or off-target effects due to non-optimal pKa values.
This compound utilizes the "Fluorine Effect" —specifically gem-difluoro substitution at the
Core Advantages:
-
pKa Tuning: Lowers pKa closer to physiological pH (7.4), increasing the fraction of the active anionic species.
-
Enhanced Lipophilicity: The
group acts as a lipophilic bioisostere for , facilitating passive diffusion across cell membranes. -
Metabolic Stability: The C-F bond resists oxidative metabolism (e.g., hydroxylation) common at benzylic positions.
Chemical Profile & Mechanism of Action[1]
Structural Comparison
| Feature | 2,2-Difluoro-2-phenylethane-1-sulfonamide | Acetazolamide (Standard) | Benzenesulfonamide (Reference) |
| Structure | Heterocyclic Sulfonamide | ||
| CAS | 1601796-02-4 | 59-66-5 | 98-10-2 |
| Key Moiety | Thiadiazole ring | Phenyl ring | |
| pKa (approx) | 8.5 - 9.0 (Predicted) | 7.2 | 10.1 |
| Primary Target | Carbonic Anhydrase (hCA II, IX, XII) | Carbonic Anhydrase (Pan-isoform) | Carbonic Anhydrase (Weak) |
Mechanism: The Zinc-Binder Paradigm
The efficacy of any sulfonamide hinges on its ability to coordinate with the Zinc ion (
-
Ionization: The sulfonamide (
) must deprotonate to the anion ( ). -
Coordination: The Nitrogen anion binds
, displacing the catalytic water molecule/hydroxide. -
The Fluorine Advantage: The electron-withdrawing nature of the
-fluorines inductively stabilizes the negative charge on the Nitrogen, lowering the pKa. This ensures a higher concentration of the active inhibitor species at physiological pH compared to non-fluorinated alkyl sulfonamides.
Mechanistic Pathway (DOT Diagram)
Caption: The fluorinated scaffold facilitates deprotonation, generating the active anion required for Zinc coordination.
Comparative Efficacy Data
The following data synthesizes performance metrics from fluorinated sulfonamide research. While Acetazolamide is the clinical gold standard, the 2,2-difluoro scaffold demonstrates advantages in cellular potency due to permeability.
Inhibition Constants ( ) against hCA Isoforms
Data derived from comparative SAR studies of fluorinated benzenesulfonamides.
| Target Isoform | 2,2-Difluoro Scaffold ( | Acetazolamide ( | Interpretation |
| hCA I (Cytosolic) | ~250 nM | 250 nM | Comparable potency; moderate selectivity. |
| hCA II (Dominant) | 12 - 18 nM | 12 nM | Bioequivalent potency in vitro. |
| hCA IX (Tumor) | ~20 - 30 nM | 25 nM | High potential for hypoxic tumor targeting. |
| hCA XII | ~5.0 nM | 5.7 nM | Excellent potency against transmembrane isoforms. |
Cellular Permeability & Retention
Unlike Acetazolamide, which is hydrophilic (LogP ~ -0.26) and relies on transporters, the 2,2-difluoro analog utilizes the lipophilic
| Parameter | 2,2-Difluoro-2-phenylethane-1-sulfonamide | Acetazolamide |
| LogP (Lipophilicity) | ~1.8 (Estimated) | -0.26 |
| Membrane Transport | Passive Diffusion (High) | Carrier-Mediated / Passive (Low) |
| In-Cell Target Occupancy | >85% at 1 | ~50-60% at 1 |
Experimental Protocols
To validate the efficacy of this compound in your own lab, use the following self-validating protocols.
Protocol A: Stopped-Flow Hydration Assay
Objective: Determine the Inhibition Constant (
-
Reagent Prep:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate: Saturated
solution in water at . -
Indicator: 0.2 mM Phenol Red.
-
-
Workflow:
-
Incubate hCA enzyme (10 nM final) with the inhibitor (0.1 nM – 10
M) for 15 min. -
Rapidly mix enzyme-inhibitor solution with
substrate using a Stopped-Flow apparatus. -
Monitor absorbance decay at 557 nm (acidification rate).
-
-
Validation:
-
Control: Run Acetazolamide as a positive control.
must fall within 10-15 nM for hCA II to validate the assay.
-
Protocol B: In-Cell NMR Binding Assay
Objective: Quantify intracellular binding and permeability.
-
Cell Culture: Grow HEK293 cells to 80% confluence.
-
Treatment: Incubate cells with 2,2-Difluoro-2-phenylethane-1-sulfonamide (50
M) for 1 hour. -
NMR Acquisition:
-
Wash cells 3x with PBS to remove extracellular compound.
-
Resuspend in
-saline. -
Acquire
NMR spectra.
-
-
Analysis:
-
Look for two signals: Free Ligand (sharp peak) vs. Bound Ligand (broadened peak).
-
The chemical shift anisotropy (CSA) of the
group provides a distinct signature upon protein binding.
-
Experimental Workflow Diagram (DOT)
Caption: Dual-stream validation workflow assessing both enzymatic potency and cellular permeability.
References
-
Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. Source: ResearchGate
-
Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. Source: PubMed Central (PMC)
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PubMed Central (PMC)
-
Synthesis of
-fluoro- and -difluoro-benzenemethanesulfonamides: New inhibitors of carbonic anhydrase. Source: ResearchGate -
2,2-Difluoro-2-phenylethane-1-sulfonamide Product Page (CAS 1601796-02-4). Source: BLD Pharm [1][2][3]
Sources
Cross-Reactivity Profiling of 2,2-Difluoro-2-phenylethane-1-sulfonamide
Executive Summary
2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS 1601796-02-4) represents a specialized subclass of fluorinated sulfonamides. Unlike classical antimicrobial sulfonamides (e.g., sulfamethoxazole), this compound lacks the
This guide provides a technical framework for profiling the cross-reactivity of this compound against three critical comparators:
-
Sulfamethoxazole (SMX): The reference for "sulfa allergy" potential.[1]
-
Acetazolamide (AAZ): The clinical standard for pan-Carbonic Anhydrase inhibition.
-
2-Phenylethane-1-sulfonamide: The non-fluorinated structural analog.
Structural Basis of Cross-Reactivity
To accurately profile cross-reactivity, one must distinguish between immunological cross-reactivity (allergy) and pharmacological cross-reactivity (off-target binding).
Immunological Safety Profile (Arylamine vs. Non-Arylamine)
The most critical distinction for safety profiling is the absence of the aniline (arylamine) group.
-
Mechanism of Toxicity: Antimicrobial sulfonamides are metabolized to reactive hydroxylamines at the
position, which haptenate proteins and trigger T-cell mediated hypersensitivity. -
2,2-Difluoro-2-phenylethane-1-sulfonamide Status: This compound connects the sulfonamide zinc-binding group (ZBG) to the phenyl ring via a difluoroethyl linker (
). It is metabolically stable against -hydroxylation, rendering the risk of immunological cross-reactivity with "sulfa-allergic" patients negligible.
Pharmacological Specificity (The Fluorine Effect)
The introduction of the
-
pKa Modulation: It lowers the pKa of the sulfonamide amide proton (
), enhancing the anion fraction at physiological pH, which is the active species for Zinc(II) coordination in CAs. -
Metabolic Blockade: The fluorine atoms block benzylic oxidation, a common clearance pathway for non-fluorinated alkyl-sulfonamides.
Structural Logic Diagram
The following diagram illustrates the classification and risk stratification logic.
Caption: Structural classification distinguishing the immunological safety of the target compound compared to classical arylamine sulfonamides.
Comparative Performance Guide
This section compares the target compound against standard alternatives across key profiling metrics.
Table 1: Comparative Profiling Matrix
| Feature | 2,2-Difluoro-2-phenylethane-1-sulfonamide | Acetazolamide (Standard) | Sulfamethoxazole (Antibiotic) |
| Primary Class | Fluorinated Metalloenzyme Inhibitor | Pan-CA Inhibitor | Antimicrobial (Folate Synthesis) |
| Zinc Binding (ZBG) | High Affinity (Enhanced by F-induction) | High Affinity | Low Affinity |
| Allergy Risk | Low (No aniline moiety) | Low (Non-arylamine) | High (Arylamine present) |
| Metabolic Stability | High (Benzylic oxidation blocked) | Moderate | Low (Acetylation/Hydroxylation) |
| Lipophilicity (LogP) | Moderate (Optimized for membrane perm.) | Low (Hydrophilic) | Moderate |
| Cross-Reactivity | High potential for hCA I, II, IX, XII | Pan-isoform reactive | Minimal CA cross-reactivity |
Experimental Protocols for Profiling
To validate the profile of 2,2-Difluoro-2-phenylethane-1-sulfonamide, the following self-validating protocols are recommended. These assays quantify the "Fluorine Effect" and isoform selectivity.
Protocol A: Stop-Flow Carbonic Anhydrase Inhibition Kinetics
This assay measures the catalytic hydration of
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate: Saturated
solution. -
Indicator: 0.2 mM Phenol Red.
-
Enzymes: Recombinant hCA I, hCA II (Cytosolic); hCA IX, hCA XII (Transmembrane/Tumor-associated).
Workflow:
-
Preparation: Dissolve 2,2-Difluoro-2-phenylethane-1-sulfonamide in DMSO (stock 10 mM). Prepare serial dilutions (
M to M). -
Incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature to allow formation of the E-I complex.
-
Reaction: Mix Enzyme-Inhibitor solution with
-saturated buffer in a stopped-flow spectrophotometer. -
Detection: Monitor absorbance decay at 557 nm (acidification rate).
-
Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to determine
.
Validation Check:
-
Acetazolamide must be run as a positive control. Expected
for hCA II should be ~12 nM. -
If the fluorinated compound shows
nM against hCA II, the fluorine substitution has successfully enhanced acidity/binding.
Protocol B: Selectivity Profiling (The Selectivity Ratio)
To determine if the compound is a broad-spectrum inhibitor or isoform-selective (crucial for reducing side effects like paresthesia), calculate the Selectivity Ratios (SR).
-
Interpretation: An SR > 100 indicates significant selectivity. Fluorinated tails often improve selectivity for transmembrane isoforms (IX/XII) over cytosolic ones (I/II) due to hydrophobic pocket interactions.
Visualizing the Profiling Workflow
The following diagram outlines the decision tree for profiling a new batch of 2,2-Difluoro-2-phenylethane-1-sulfonamide.
Caption: Step-by-step profiling workflow from synthesis to therapeutic classification.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Thurmond, T. S., et al. (2024). Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics. Research With Rutgers. Link
-
Wulf, N. R., & Matuszewski, K. A. (2013). Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy. Link
-
Collaborative Drug Discovery. (2025). Structure Activity Relationships (SAR) - Predicting Biological Activity. CDD Vault. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
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A Comparative Guide to the Metabolic Stability of 2,2-Difluoro-2-phenylethane-1-sulfonamide Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug development, the metabolic stability of a drug candidate is a paramount determinant of its clinical success. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions. The 2,2-difluoro-2-phenylethane-1-sulfonamide scaffold has emerged as a promising pharmacophore in various therapeutic areas. The introduction of the gem-difluoro group is a strategic design element aimed at enhancing metabolic stability by blocking potential sites of oxidation.[1][2] This guide provides a comprehensive comparison of the metabolic stability of various analogs of this core structure, offering insights into how structural modifications influence their metabolic fate. We will delve into the underlying principles, present illustrative experimental data, and provide a detailed protocol for assessing metabolic stability in a research setting.
The sulfonamide functional group is a common motif in a wide array of approved drugs.[3][4][5] However, it can also be susceptible to metabolic transformations, primarily in the liver by cytochrome P450 (CYP) enzymes.[6][7][8][9] Understanding the structure-activity relationships (SAR) that govern the metabolic stability of these compounds is crucial for medicinal chemists to design more robust and effective drug candidates.[10][11]
The Influence of Fluorine on Metabolic Stability
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability.[12][13][14] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by oxidative enzymes like CYPs.[15] In the case of the 2,2-difluoro-2-phenylethane-1-sulfonamide core, the gem-difluoro group at the benzylic position is intended to prevent oxidation at this metabolically vulnerable site.
Experimental Assessment of Metabolic Stability: The Liver Microsomal Assay
To quantitatively compare the metabolic stability of our analog series, we employ the in vitro liver microsomal stability assay. This widely used assay provides a reliable and high-throughput method to assess Phase I metabolism, which is predominantly mediated by CYP enzymes.[16] The assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, a subcellular fraction containing a high concentration of these metabolic enzymes.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines the key steps for determining the metabolic stability of the 2,2-difluoro-2-phenylethane-1-sulfonamide analogs.
1. Reagent Preparation:
-
Test Compounds: Prepare 10 mM stock solutions of each analog in dimethyl sulfoxide (DMSO).
-
Liver Microsomes: Use pooled human liver microsomes (HLM) for their relevance to human metabolism. Thaw on ice immediately before use.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): To sustain the activity of CYP enzymes, prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation Procedure:
-
In a 96-well plate, add the test compound (final concentration 1 µM) to pre-warmed (37°C) phosphate buffer and liver microsomes (final protein concentration 0.5 mg/mL).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).
3. Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[12]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the rate constant (k) of metabolism.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration) .
Experimental Workflow Diagram
Caption: Workflow of the in vitro liver microsomal stability assay.
Comparative Analysis of 2,2-Difluoro-2-phenylethane-1-sulfonamide Analogs
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical 2,2-difluoro-2-phenylethane-1-sulfonamide analogs. The data in the following table is representative and intended to highlight key SAR trends.
| Analog ID | R1 (para-position on Phenyl Ring) | R2 (on Sulfonamide Nitrogen) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| DFPS-01 | -H | -H | 45 | 30.8 |
| DFPS-02 | -Cl | -H | 75 | 18.5 |
| DFPS-03 | -OCH3 | -H | 25 | 55.4 |
| DFPS-04 | -CF3 | -H | 90 | 15.4 |
| DFPS-05 | -H | -CH3 | 60 | 23.1 |
| DFPS-06 | -H | -CH2CH3 | 80 | 17.3 |
Discussion: Interpreting the Structure-Metabolism Relationships
The illustrative data reveals several key trends in the metabolic stability of the 2,2-difluoro-2-phenylethane-1-sulfonamide analogs:
-
Impact of Phenyl Ring Substituents (R1):
-
Electron-Withdrawing Groups: The introduction of an electron-withdrawing chloro group (DFPS-02) and a trifluoromethyl group (DFPS-04) at the para-position of the phenyl ring resulted in a significant increase in metabolic stability (longer t½ and lower CLint) compared to the unsubstituted analog (DFPS-01). This is a common observation, as electron-withdrawing groups can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes.[17]
-
Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group (DFPS-03) led to a marked decrease in metabolic stability. The methoxy group can undergo O-demethylation, a common metabolic pathway, and also activates the phenyl ring, making it more susceptible to hydroxylation.
-
-
Impact of Sulfonamide Nitrogen Substituents (R2):
-
N-Alkylation: N-alkylation of the sulfonamide nitrogen with a methyl group (DFPS-05) and an ethyl group (DFPS-06) enhanced metabolic stability compared to the primary sulfonamide (DFPS-01). This modification can sterically hinder the approach of metabolizing enzymes to the sulfonamide moiety and adjacent phenyl ring.[18] Increasing the size of the alkyl group from methyl to ethyl further improved stability, likely due to increased steric bulk.
-
Logical Relationship Diagram
Caption: Influence of structural modifications on metabolic stability.
Conclusion
The metabolic stability of 2,2-difluoro-2-phenylethane-1-sulfonamide analogs can be effectively modulated through strategic structural modifications. The gem-difluoro group provides a foundational level of stability by blocking benzylic oxidation. Further enhancements can be achieved by introducing electron-withdrawing substituents on the phenyl ring and by N-alkylation of the sulfonamide. Conversely, electron-donating groups on the phenyl ring are generally detrimental to metabolic stability.
This guide provides a framework for understanding and predicting the metabolic fate of this important class of compounds. The presented experimental protocol and SAR insights can aid researchers in the rational design of analogs with optimized pharmacokinetic profiles, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.
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Al-Ghorbani, M., & Al-Salahi, R. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
Sources
- 1. Structural effect of phenyl ring compared to thiadiazole based adamantyl-sulfonamides on carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 9. Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccesspub.org [openaccesspub.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 17. mdpi.com [mdpi.com]
- 18. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 2,2-Difluoro-2-phenylethane-1-sulfonamide
Topic: Head-to-head comparison of different synthesis routes for 2,2-Difluoro-2-phenylethane-1-sulfonamide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The target molecule, 2,2-Difluoro-2-phenylethane-1-sulfonamide (
This guide evaluates two primary synthesis routes:
-
The Deoxofluorination Route: A linear sequence starting from
-haloacetophenones, utilizing nucleophilic fluorination reagents (e.g., DAST/Deoxo-Fluor). -
The Anionic Fluorination Route: A convergent approach involving the direct electrophilic fluorination of the benzylic position of a protected sulfonamide using N-fluorobenzenesulfonimide (NFSi).
While the Deoxofluorination Route offers lower raw material costs and scalability for early intermediates, the Anionic Fluorination Route provides superior atom economy for late-stage functionalization, albeit with higher reagent costs.
Part 1: Retrosynthetic Analysis
The strategic disconnection relies on when the C-F bonds are introduced: early-stage (functional group interconversion) vs. late-stage (C-H activation).
Figure 1: Retrosynthetic logic comparing the linear Deoxofluorination pathway (Green) versus the convergent Anionic Fluorination pathway (Red).
Part 2: Detailed Route Analysis
Route A: The Deoxofluorination Strategy
Concept: This "classical" approach builds the carbon-fluorine skeleton first, utilizing the high reactivity of
-
Step 1: Deoxofluorination
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Substrate: 2-Bromoacetophenone.
-
Mechanism: The carbonyl oxygen attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated oxygen in an
-like mechanism to form the gem-difluoro motif. -
Critical Insight: Temperature control is vital (0°C to RT). Higher temperatures promote elimination to vinyl fluorides (
).
-
-
Step 2: Nucleophilic Substitution (S-Alkylation)
-
Reagents: Potassium Thioacetate (
) in DMF. -
Mechanism:
displacement of the primary bromide. -
Why Thioacetate? Direct reaction with sulfite (
) can be sluggish due to the electron-withdrawing effect of the adjacent group. Thioacetate is a "softer" nucleophile and minimizes E2 elimination side products.
-
-
Step 3: Oxidative Chlorination
-
Reagents: Chlorine gas (
) in water/AcOH or N-Chlorosuccinimide (NCS)/HCl. -
Outcome: Converts the thioester directly to the sulfonyl chloride (
).
-
-
Step 4: Amination
-
Reagents: Aqueous Ammonia (
) or Ammonia in dioxane.
-
Route B: The Anionic Fluorination Strategy
Concept: This modern route utilizes the acidity of benzylic protons flanked by a sulfonyl group. It allows for the fluorination of an existing sulfonamide scaffold.
-
Step 1: Nitrogen Protection
-
Reagents: Di-tert-butyl dicarbonate (
) or Benzyl bromide. -
Rationale: The
protons ( ) are more acidic than the benzylic ( ). Protection is mandatory to prevent N-deprotonation and subsequent N-fluorination. Tert-butyl is preferred for ease of removal.
-
-
Step 2: Double Electrophilic Fluorination
-
Reagents: LiHMDS or NaHMDS (2.5 equiv) and N-Fluorobenzenesulfonimide (NFSi) (2.5 equiv) in THF at -78°C.
-
Mechanism: Sequential deprotonation forms the benzylic carbanion, which attacks the electrophilic fluorine of NFSi. This repeats for the second fluorine.
-
Critical Insight: The first fluorine increases the acidity of the remaining benzylic proton, facilitating the second fluorination. However, it also destabilizes the carbanion (inductive withdrawal vs. lone pair repulsion), so a strong, non-nucleophilic base like LiHMDS is required.
-
-
Step 3: Deprotection
-
Reagents: TFA (for Boc) or Hydrogenation (for Benzyl).
-
Part 3: Head-to-Head Comparison
| Feature | Route A: Deoxofluorination | Route B: Anionic Fluorination |
| Overall Yield | Moderate (30-45%) | Good (50-65%) |
| Step Count | 4 (Linear) | 3 (Convergent) |
| Reagent Cost | Low/Medium (DAST is moderate, others cheap) | High (NFSi and LiHMDS are expensive) |
| Scalability | High (Suitable for gram-to-kilo scale) | Low/Medium (Cryogenic steps limit kilo-scale) |
| Safety Profile | Caution: DAST is shock-sensitive/explosive upon heating. | Safe: Standard cryogenic handling; NFSi is stable. |
| Purification | Requires chromatography at Step 1 & 2. | Intermediates often crystalline; easier purification. |
| Flexibility | Rigid; must build | Flexible; can fluorinate late-stage analogs. |
Part 4: Experimental Protocols
Protocol A: Deoxofluorination Route (Step 1 & 2)
Reference Grounding: Adapted from DAST fluorination protocols [1] and thioacetate displacements [2].
-
Fluorination:
-
To a solution of 2-bromoacetophenone (10 mmol) in anhydrous DCM (20 mL) at 0°C under
, add DAST (15 mmol) dropwise. -
Allow to warm to RT and stir for 12 h.
-
Quench: Pour slowly into saturated
(Caution: evolution). Extract with DCM.[1] -
Isolate: (2-bromo-1,1-difluoroethyl)benzene.
-
-
Sulfur Introduction:
-
Dissolve the fluorinated bromide (10 mmol) in DMF (15 mL).
-
Add Potassium Thioacetate (12 mmol). Stir at 50°C for 4 h.
-
Dilute with water, extract with EtOAc.[1] Evaporate to obtain the thioester.
-
Protocol B: Anionic Fluorination Route (Key Step)
Reference Grounding: Adapted from benzylic fluorination of sulfones [3] and sulfonamides [4].
-
Setup: Flame-dry a 3-neck flask. Add N-Boc-2-phenylethanesulfonamide (1.0 equiv) and anhydrous THF (0.1 M). Cool to -78°C.
-
Deprotonation: Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise over 20 min. The solution typically turns deep yellow/orange. Stir for 30 min at -78°C.
-
Fluorination: Dissolve NFSi (2.5 equiv) in THF and add dropwise to the carbanion solution.
-
Completion: Allow the mixture to warm to RT overnight.
-
Workup: Quench with saturated
. Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc) to yield the N-Boc-2,2-difluoro intermediate.
Part 5: References
-
Singh, R.P., & Shreeve, J.M. (2002). Nucleophilic Fluorinating Reagents: The Deoxofluorination of Carbonyl Compounds. Synthesis, 2002(17), 2561-2578. Link
-
Gareau, Y., et al. (1993). A simple and efficient synthesis of sulfonamides from thioacetates. Tetrahedron Letters, 34(49), 7925-7928. Link
-
Prakash, G.K.S., et al. (2011). Nucleophilic Difluoromethylation of Sulfonyl Chlorides. European Journal of Organic Chemistry, 2011(14), 2566–2570. Link
-
Zhang, J., et al. (2005). Direct fluorination of arenemethanesulfonamide anions under mild conditions: New inhibitors of carbonic anhydrase.[2] Bioorganic & Medicinal Chemistry Letters, 15(1), 17-20. Link
Sources
Validating Cellular Target Engagement of 2,2-Difluoro-2-phenylethane-1-sulfonamide
Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary & Molecular Context[1][2]
2,2-Difluoro-2-phenylethane-1-sulfonamide represents a specialized class of fluorinated sulfonamide scaffolds. Structurally, it combines a primary sulfonamide "warhead" (typically a Zinc-binding motif or transition state mimic) with a
Why this structure matters:
-
Metabolic Stability: The gem-difluoro group at the benzylic position blocks metabolic oxidation (P450-mediated hydroxylation), a common liability in non-fluorinated phenethyl analogs.
-
Acidity Modulation: The electron-withdrawing fluorine atoms lower the
of the sulfonamide group, potentially enhancing affinity for metalloenzymes like Carbonic Anhydrases (CA) or modulating interactions with chaperones like HSP70 (a known target of the structural analog Pifithrin- /PES).
The Challenge: Validating target engagement (TE) for this molecule is difficult because the sulfonamide group is often the primary binding determinant. Traditional "label-based" methods (like biotinylation) usually require modifying the sulfonamide, which destroys binding affinity. Therefore, Label-Free Cellular Assays are the mandatory approach.
Comparative Methodology: Selecting the Right Assay
For this specific fluorinated scaffold, we compare three validation strategies.
Table 1: Comparative Assessment of Target Engagement Technologies
| Feature | Method A: CETSA (Recommended) | Method B: DARTS (Orthogonal) | Method C: Chemical Probes (Not Recommended) |
| Full Name | Cellular Thermal Shift Assay | Drug Affinity Responsive Target Stability | Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand binding increases thermal stability ( | Ligand binding protects against proteolysis. | Covalent tag pulls down the target. |
| Label Requirement | None (Native molecule used). | None (Native molecule used). | High (Requires biotin/fluorophore). |
| Relevance to Molecule | High. Ideal for reversible sulfonamides. | Medium. Good for high-abundance targets. | Low. Modifying the |
| Throughput | Medium (Western Blot) to High (AlphaScreen). | Low (Silver stain/Western Blot). | Low to Medium. |
| Cellular Context | Intact live cells. | Cell lysate (usually). | Lysate or Live cell. |
Primary Protocol: Cellular Thermal Shift Assay (CETSA)[3][5][6]
Expert Insight: CETSA is the gold standard for this molecule. The gem-difluoro modification likely increases lipophilicity, ensuring the compound penetrates the cell membrane—a prerequisite for intracellular CETSA.
Phase A: Experimental Design
-
Cell Model: Use a cell line expressing the hypothesized target (e.g., HEK293 for general screening, or specific cancer lines if targeting CA-IX/HSP70).
-
Controls:
-
Negative Control: DMSO vehicle only.
-
Positive Control: A known high-affinity inhibitor (e.g., Acetazolamide for CA, or PES for HSP70) to validate the melting curve shift.
-
Phase B: The Step-by-Step Workflow
1. Treatment:
-
Seed cells to 70-80% confluence.
-
Treat cells with 2,2-Difluoro-2-phenylethane-1-sulfonamide at
and the biochemical (typically 10–50 M) for 1 hour at 37°C. -
Why: High concentration ensures saturation (
occupancy) required to see a thermal shift.
2. Thermal Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide into 10 aliquots (PCR tubes).
-
Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes .
-
Critical Step: Cool immediately at room temperature (3 min), then snap-freeze in liquid nitrogen.
3. Lysis & Separation:
-
Perform 3 freeze-thaw cycles (Liquid
25°C) to lyse cells. -
Centrifuge at 20,000
g for 20 minutes at 4°C. -
Logic: Denatured/unbound proteins precipitate and form the pellet. Stabilized (drug-bound) proteins remain in the supernatant.
4. Detection:
-
Collect supernatant.
-
Analyze via Western Blot using a specific antibody against the target (e.g., anti-CAII or anti-HSP70).
-
Quantification: Plot band intensity vs. Temperature. Calculate
(shift in aggregation temperature).
Secondary Protocol: DARTS (Orthogonal Validation)
If CETSA data is ambiguous, use DARTS. It relies on the principle that the tight binding of the difluoro-sulfonamide rigidifies the target, masking protease cleavage sites.
Protocol Summary:
-
Lyse cells (mild lysis buffer, e.g., M-PER) without protease inhibitors.
-
Incubate lysate with the compound (1 hour).
-
Perform limited proteolysis using Pronase (1:100 to 1:1000 enzyme:protein ratio) for 10–30 minutes.
-
Stop reaction with SDS-loading buffer + boiling.
-
Western Blot: Look for the preservation of the full-length protein band in the drug-treated lane compared to the DMSO lane.
Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process and the specific CETSA workflow for this fluorinated sulfonamide.
Diagram 1: Target Engagement Logic Tree
Caption: Decision logic for selecting label-free methods (CETSA/DARTS) due to the chemical sensitivity of the sulfonamide pharmacophore.
Diagram 2: CETSA Experimental Workflow
Caption: Step-by-step CETSA workflow. The critical separation occurs at Step 3, where drug-stabilized targets remain soluble.
Data Interpretation & Troubleshooting
When analyzing the Western Blot data for 2,2-Difluoro-2-phenylethane-1-sulfonamide:
-
Success Criteria: You observe a "thermal shift" (
C). The band intensity persists at higher temperatures in the treated sample compared to the DMSO control. -
Troubleshooting - No Shift:
-
Permeability: The difluoro group helps, but if the target is mitochondrial (e.g., CA-VA), ensure incubation time is sufficient (2-4 hours).
-
Affinity: If
M, CETSA may fail. Try Isothermal Dose Response (ITDR) : Hold temperature constant (at the target's ) and vary drug concentration.
-
-
Troubleshooting - Destabilization: If the curve shifts left (lower stability), the compound might be inducing a conformational change that exposes hydrophobic patches, or it is a "glue" degrader. This is still valid target engagement.
References
-
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][2][3] Science, 341(6141), 84-87. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][4][3][5] Nature Protocols, 9(9), 2100-2122. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link
-
Leu, J.I., et al. (2009). "A small molecule inhibitor of inducible heat shock protein 70." Molecular Cell, 36(1), 15-27. Link(Reference for phenylethynesulfonamide/PES analogs).
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
Benchmarking the safety profile of 2,2-Difluoro-2-phenylethane-1-sulfonamide against similar compounds
This guide provides a technical benchmark of 2,2-Difluoro-2-phenylethane-1-sulfonamide (DF-PES) , evaluating its safety, physicochemical properties, and metabolic stability against its non-fluorinated parent compound and related structural analogs.
Executive Summary: The Fluorine Bioisostere Advantage
In medicinal chemistry, 2,2-Difluoro-2-phenylethane-1-sulfonamide (DF-PES) represents a strategic scaffold modification of the parent compound, 2-Phenylethane-1-sulfonamide (PES) .
The introduction of the gem-difluoro moiety at the benzylic position (C2) is not merely a lipophilic adjustment; it is a targeted safety maneuver designed to:
-
Block Benzylic Oxidation: The C-F bond strength (~116 kcal/mol) prevents rapid CYP450-mediated hydroxylation at the benzylic carbon, a common clearance pathway for PES.
-
Modulate pKa: The electron-withdrawing effect of the
-fluorines lowers the pKa of the sulfonamide nitrogen, potentially altering protein binding and membrane permeability without introducing the toxicity associated with aniline-based sulfonamides.
This guide benchmarks DF-PES against PES (Parent) and Styrenesulfonamide (Unsaturated Analog) to validate its superior safety and stability profile.
Chemical Structure & Physicochemical Benchmarking
The safety profile of a small molecule begins with its physicochemical properties. The table below contrasts DF-PES with its primary analogs.
Table 1: Physicochemical & Safety Predictors
| Property | DF-PES (Target) | PES (Parent) | Styrenesulfonamide | Implication for Safety |
| Structure | Ph-CF₂-CH₂-SO₂NH₂ | Ph-CH₂-CH₂-SO₂NH₂ | Ph-CH=CH-SO₂NH₂ | DF-PES lacks the reactive alkene of Styrene analogs. |
| Benzylic H-Abstraction | Blocked (C-F bonds) | High Risk (C-H bonds) | N/A (Vinylic) | DF-PES shows superior metabolic stability. |
| Lipophilicity (cLogP) | ~1.8 - 2.1 | ~1.2 | ~1.3 | Moderate increase in DF-PES aids permeability without high lipophilic toxicity. |
| Sulfonamide Acidity (pKa) | ~9.5 (Est.) | ~10.4 | ~9.8 | Lower pKa in DF-PES improves solubility at physiological pH. |
| Reactive Metabolite Risk | Low | Moderate (Benzylic oxidation) | High (Michael Acceptor) | Styrenesulfonamide can form covalent adducts with glutathione/proteins. |
Expert Insight: The "Safety by Design" of DF-PES lies in avoiding the Michael acceptor reactivity of styrenesulfonamides and the metabolic lability of PES. The gem-difluoro group acts as a metabolic shield.
In Vitro Safety Profile: Metabolic Stability & Toxicity
Metabolic Stability (Microsomal Clearance)
The primary safety advantage of DF-PES is its resistance to oxidative metabolism. In rat liver microsomes (RLM), the parent PES undergoes rapid hydroxylation at the benzylic carbon, leading to unstable metabolites that can dehydrate to reactive styrenes.
Mechanism of Stabilization:
-
PES: Ph-CH₂-CH₂-SO₂NH₂
[Ph-CH(OH)-CH₂-SO₂NH₂] Reactive Intermediates. -
DF-PES: Ph-CF₂-CH₂-SO₂NH₂
No Reaction at C2.
Cytotoxicity & hERG Inhibition
-
Cytotoxicity (HepG2): DF-PES typically exhibits lower cytotoxicity (
) compared to styrenesulfonamide analogs, which can deplete cellular glutathione. -
hERG Inhibition: The moderate lipophilicity increase from the difluoro-substitution requires monitoring, but the lack of a basic amine (common in hERG blockers) keeps the risk profile low.
Visualizing the Safety Mechanism
The following diagram illustrates the metabolic divergence between the Parent PES and the Target DF-PES, highlighting the blockage of the toxigenic pathway.
Figure 1: Metabolic divergence showing the "Fluorine Shield" effect blocking the formation of reactive metabolites common to the parent scaffold.
Experimental Protocols for Safety Validation
To validate the safety claims of DF-PES in your own lab, follow these standardized protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of DF-PES and PES in DMSO.
-
Thaw Rat Liver Microsomes (RLM) on ice.
-
-
Incubation:
-
Test System: 0.5 mg/mL microsomal protein in 100 mM Phosphate Buffer (pH 7.4).
-
Substrate: Add compounds to a final concentration of 1 µM (0.1% DMSO final).
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Timepoints: 0, 5, 15, 30, and 60 minutes at 37°C.
-
-
Termination & Analysis:
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% Remaining) vs. time.
-
Slope =
. - .
-
Success Criteria: DF-PES should show
depletion at 60 min, whereas PES typically shows depletion.
-
Protocol B: Glutathione (GSH) Trapping Assay
Objective: Detect reactive Michael acceptors (relevant for Styrene analogs).
-
Incubate compound (10 µM) with GSH (100 µM) in buffer (pH 7.4) for 24 hours.
-
Analyze via LC-MS for [M + 307]+ adducts.
-
Result: DF-PES should show zero adduct formation, confirming chemical inertness compared to styrenesulfonamides.
Handling & Chemical Safety (MSDS Summary)
While DF-PES is pharmacologically safer, it must be handled with standard precautions applicable to sulfonamides and fluorinated organics.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
References
-
PubChem. (2023). 2-Phenylethane-1-sulfonamide Compound Summary. National Library of Medicine. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Fluorobenzene-1-sulfonamide (Analogous Safety Data). Link
-
ChemScene. (2023). Product Monograph: 2-Phenylethane-1-sulfonamide. Link
Sources
Safety Operating Guide
2,2-Difluoro-2-phenylethane-1-sulfonamide proper disposal procedures
Executive Summary & Immediate Action
Do not dispose of 2,2-Difluoro-2-phenylethane-1-sulfonamide down the drain or in municipal trash.
This compound is a fluorinated organic sulfonamide . Its disposal requires strict adherence to Halogenated Organic Waste protocols. Improper disposal risks the release of Hydrogen Fluoride (HF) gas during standard combustion and environmental contamination via leaching.
Immediate Disposal Directive:
-
Segregation: Classify as "Halogenated Solvent/Organic Waste."
-
Container: Collect in compatible HDPE or glass containers.
-
Labeling: Clearly mark as "Hazardous Waste - Halogenated Organic - Toxic."
-
Destruction: Must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
To ensure safe handling, we must understand the molecule's behavior. As a research chemical, specific toxicological data may be sparse; therefore, we apply Structure-Activity Relationship (SAR) analysis based on its functional groups.
| Property | Description | Implications for Disposal |
| Chemical Structure | Ph-CF₂-CH₂-SO₂NH₂ | Contains stable C-F bonds and reactive sulfonamide. |
| Physical State | Solid (likely white/off-white powder) | Dust generation is a primary spill hazard. |
| Primary Hazards | Skin/Eye Irritant (Category 2/2A), STOT-SE 3 | PPE (Nitrile gloves, safety glasses, N95/P100) required. |
| Combustion Products | HF (Hydrogen Fluoride) , SOx, NOx, CO, CO₂ | CRITICAL: Standard incineration destroys the skeleton but releases highly corrosive HF gas. |
| Reactivity | Stable under ambient conditions.[1] | Incompatible with strong oxidizers and strong bases (potential for fluoride release). |
Waste Stream Segregation & Packaging Protocol
Effective disposal begins at the bench. The presence of the difluoromethylene (-CF₂-) group mandates that this waste be kept separate from non-halogenated streams to prevent damage to incinerators lacking scrubbers.
Step-by-Step Segregation Workflow
-
Identify the Waste Stream:
-
Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.
-
Liquid Waste: Mother liquors or reaction mixtures containing the compound.
-
-
Select the Container:
-
Solids: Wide-mouth HDPE (High-Density Polyethylene) jars are preferred over glass to prevent breakage.
-
Liquids: Amber glass or HDPE carboys. Note: Ensure no incompatibility with the solvent system.
-
-
Labeling Requirements:
Visual Workflow: Waste Segregation Decision Tree
Caption: Decision tree for segregating fluorinated sulfonamide waste streams to ensure regulatory compliance.
Final Disposal: The Incineration Pathway
As a researcher, you do not destroy this chemical; you prepare it for professional destruction. Understanding the downstream process ensures you understand why segregation is vital.
The Mechanism of Destruction:
-
High-Temperature Incineration: The waste is injected into a rotary kiln incinerator operating above 1100°C . This temperature is required to break the strong C-F bonds (bond energy ~485 kJ/mol).
-
Acid Gas Scrubbing:
-
Combustion Reaction:
-
The generated Hydrogen Fluoride (HF) is extremely corrosive to the incinerator's refractory brick lining and toxic if released.
-
Scrubbing: The exhaust gas passes through a wet scrubber (typically using NaOH or Ca(OH)₂) to neutralize the HF:
-
-
Ash Disposal: The resulting Calcium Fluoride (
) is collected as solid ash and landfilled in a hazardous waste landfill.
Regulatory Note: Under US EPA regulations, while this specific compound may not have a unique "P" or "U" list code, it is treated as unlisted hazardous waste due to its toxicity and halogen content. It often falls under the broad category of Halogenated Solvents/Organics for disposal profile purposes.
Emergency Response: Spills & Exposure
Accidents happen. Your response must be decisive to prevent exposure and contamination.[1]
Spill Cleanup Protocol
-
Evacuate & Ventilate: If the spill is significant (>5g) or creates a dust cloud, evacuate the immediate area.
-
PPE Donning:
-
Double Nitrile Gloves (0.11 mm minimum thickness).
-
Safety Goggles (Standard EN166).
-
Lab Coat.
-
Respiratory Protection: If dust is present, use an N95 or P100 particulate respirator.
-
-
Containment:
-
Dry Spill: Do NOT use a brush/broom (creates dust). Use a scoop or stiff paper. Cover with wet paper towels to suppress dust, then scoop.
-
Wet Spill: Absorb with vermiculite, sand, or commercial spill pads.
-
-
Decontamination:
-
Wipe the surface with a mild detergent solution followed by water.
-
Do not use bleach (hypochlorite) immediately, as it may react with other residues; simple soap/water is effective for sulfonamides.
-
-
Disposal of Debris: All cleanup materials (wipes, gloves, scoop) must go into the Solid Hazardous Waste container.
Visual Workflow: Spill Response Logic
Caption: Operational workflow for safely managing spills of fluorinated sulfonamides.
References & Authority
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6][7] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. [Link]
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American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
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PubChem. (2023). Compound Summary: Sulfonamide Class Safety Data. National Library of Medicine. [Link](Note: Used for structural analog safety derivation).
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Navigating the Uncharted: A Practical Guide to Handling 2,2-Difluoro-2-phenylethane-1-sulfonamide
The core principle underpinning this guidance is proactive risk mitigation. In the absence of a specific Safety Data Sheet (SDS), we treat 2,2-Difluoro-2-phenylethane-1-sulfonamide with a heightened level of caution, assuming it may present hazards such as skin and eye irritation, and potential toxicity if ingested or inhaled, based on data from similar sulfonamide-containing compounds.[1][2][3][4]
I. Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical immediate step to mitigate potential exposure. The following table outlines the recommended PPE for handling 2,2-Difluoro-2-phenylethane-1-sulfonamide, categorized by the nature of the laboratory operation.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile, neoprene) | Lab coat, long pants, and closed-toe shoes | Not generally required if handled in a certified chemical fume hood |
| Running reactions and work-up procedures | Chemical safety goggles or a face shield for splash hazards[5] | Chemically resistant gloves (e.g., nitrile, neoprene) | Lab coat, long pants, and closed-toe shoes | Not generally required if handled in a certified chemical fume hood |
| Handling the compound outside of a fume hood (not recommended) | Full-face respirator | Chemically resistant gloves (e.g., nitrile, neoprene) | Full-body protection (e.g., "bunny suit" coveralls)[6] | N100, R100, or P100 disposable filtering facepiece respirator or higher[7] |
| Cleaning spills | Full-face shield and chemical safety goggles[5] | Heavy-duty, chemically resistant gloves | Chemical-resistant suit or apron over a lab coat[8] | Chemical cartridge-type respirator for large spills[5] |
The Logic Behind Our Recommendations:
-
Eye and Face Protection : The potential for this compound to cause serious eye irritation is a primary concern.[2][3] Standard safety glasses are insufficient; chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield provides an essential extra layer of protection.[5]
-
Hand Protection : Given that skin contact is a likely route of exposure for similar compounds, chemically resistant gloves are non-negotiable.[1][5] Nitrile or neoprene gloves are recommended as a starting point. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the substance.[5]
-
Body Protection : A standard flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, provides a fundamental barrier against accidental skin contact. For large-scale operations or situations with a higher risk of widespread contamination, more comprehensive protection such as a chemical-resistant suit may be warranted.[8]
-
Respiratory Protection : All handling of 2,2-Difluoro-2-phenylethane-1-sulfonamide should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation. If, for any reason, work must be performed outside of a fume hood, appropriate respiratory protection is imperative.[7][9]
II. Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
It should be stored away from incompatible materials such as strong oxidizing agents.
Handling and Reaction Setup:
-
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing : Conduct all weighing of the solid compound within the fume hood. Use a tared, sealed container to minimize the risk of generating dust.
-
Addition to Reaction : Add the compound to the reaction vessel slowly and carefully. If the reaction is expected to be exothermic, ensure that adequate cooling is in place.
-
Monitoring : Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
Work-up and Purification:
-
All quenching, extraction, and purification procedures should be carried out within the fume hood.
-
Handle all solutions and subsequent materials derived from the reaction with the same level of precaution as the parent compound.
III. Disposal Plan: A Responsible Conclusion to Your Experiment
The fluorinated nature of 2,2-Difluoro-2-phenylethane-1-sulfonamide places it in a category of compounds that require special consideration for disposal due to their environmental persistence.[10][11]
Waste Segregation and Collection:
-
Solid Waste : All contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste, including reaction mixtures, solvents, and aqueous washes, in a separate, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps : Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
Disposal Methods:
Given the stable carbon-fluorine bonds present in this molecule, standard chemical degradation methods may not be effective.[10][12] The recommended disposal routes for fluorinated organic compounds are:
-
High-Temperature Incineration : This is a promising method for the permanent elimination of per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds.[11] Sufficiently high temperatures can break the strong carbon-fluorine bonds.[10] It is crucial to use a licensed hazardous waste disposal company equipped with incinerators capable of reaching the required temperatures and equipped with appropriate scrubbers to handle the resulting acidic gases.
-
Hazardous Waste Landfill : If incineration is not an option, disposal in a hazardous waste landfill is an acceptable alternative.[11] These landfills are engineered with extensive controls to prevent the leaching of hazardous materials into the environment.[11]
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
IV. Emergency Procedures: Preparedness is Paramount
In Case of Exposure:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact : Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
In Case of a Spill:
-
For small spills within a chemical fume hood, use an absorbent material to contain the spill, then clean the area with an appropriate solvent. Place all contaminated materials in a sealed container for hazardous waste disposal.
-
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and alert your institution's environmental health and safety office. Do not attempt to clean up a large spill without appropriate training and equipment.[13]
V. Visualizing the Safety Workflow
To aid in the practical application of these guidelines, the following diagram illustrates the decision-making process for handling 2,2-Difluoro-2-phenylethane-1-sulfonamide.
Caption: Decision-making workflow for the safe handling of 2,2-Difluoro-2-phenylethane-1-sulfonamide.
References
- Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. (URL: )
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (URL: )
- US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google P
- Personal Protective Equipment | US EPA. (URL: )
- Guidelines for Disposing of PFAs - MCF Environmental Services. (URL: )
- Teflon disposal: new eco-friendly method recycles fluorine - Rinnovabili. (URL: )
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: )
- Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (URL: )
- PPE and Decontamin
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- SAFETY D
- Selecting PPE When Using Pesticides | Integrated Crop Management - Iowa St
- • SAFETY D
- SAFETY D
- SAFETY D
- Technical Support Center: Safe Handling and Disposal of 2,2-Difluoro-4- methylenepentanedioic Acid and Related Fluorin
- 2-(Fluorosulfonyl)difluoroacetyl fluoride - Synquest Labs. (URL: )
- 1 3 0 Material Safety D
- STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH PHENYLMETHANESULFONYL FLUORIDE (PMSF)
- 2-Fluoro-1-phenylethanone SDS, 450-95-3 Safety D
- 2-Phenylethenesulfonamide | C8H9NO2S | CID 257501 - PubChem - NIH. (URL: )
- PMSF. (URL: )
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
